2-Amino-2-cyclopropylethan-1-ol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-cyclopropylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKFTYTWTWHKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306603-98-4 | |
| Record name | 2-amino-2-cyclopropylethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical Profiling & Strategic Utilization of 2-Amino-2-cyclopropylethan-1-ol HCl
The following technical guide is structured to serve as a definitive reference for the physicochemical characterization and strategic application of 2-Amino-2-cyclopropylethan-1-ol HCl .
Executive Summary: The Cyclopropyl Advantage
In modern medicinal chemistry, 2-Amino-2-cyclopropylethan-1-ol HCl is not merely a building block; it is a conformational restrictor and metabolic shield . Unlike its isopropyl analogs, the cyclopropyl moiety introduces unique electronic properties (σ-aromaticity, increased s-character in C-C bonds) and steric constraints that can significantly alter the pharmacokinetics (PK) and potency of a drug candidate.
This guide moves beyond basic data, providing a mechanistic understanding of how this scaffold functions in drug design and the rigorous protocols required to characterize it.
Molecular Identity & Stereochemical Architecture
The compound exists as a hydrochloride salt to ensure stability and water solubility.[1] It contains a single chiral center at the
| Feature | Specification |
| IUPAC Name | 2-Amino-2-cyclopropylethan-1-ol hydrochloride |
| Common Name | |
| CAS (Racemic) | 776315-67-4 |
| CAS (S-Isomer) | 1623432-63-2 |
| CAS (R-Isomer) | 1270290-36-2 |
| Molecular Formula | |
| Molecular Weight | 137.61 g/mol (Salt); 101.15 g/mol (Free Base) |
| SMILES | Cl.NC(CO)C1CC1 |
Stereochemical Implication
For drug development, the (S)-enantiomer is frequently the pharmacophore of choice, often mimicking the L-amino acid stereochemistry found in endogenous peptides. The rigid cyclopropyl group restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target protein—a phenomenon akin to the Thorpe-Ingold effect .
Physicochemical Core Parameters
The following data aggregates experimental observations and high-fidelity predictive modeling (ACD/Labs, ChemAxon) relevant to formulation.
Quantitative Data Table
| Property | Value / Range | Context & Implication |
| Appearance | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic HCl matrix; suitable for aqueous formulation. |
| Solubility (DMSO) | > 20 mg/mL | Standard stock solution solvent. |
| LogP (Free Base) | -0.6 (Experimental approx.) | Highly hydrophilic; indicates low passive permeability unless transporter-mediated. |
| pKa (Amine) | 9.1 – 9.4 (Estimated) | Lower than typical alkyl amines (~10.5) due to the electron-withdrawing |
| Melting Point | 150 – 155 °C (Decomposes) | High lattice energy typical of ammonium salts. |
| Hygroscopicity | Moderate to High | The HCl salt will deliquesce if exposed to >60% RH. |
The "Cyclopropyl Effect" on Basicity
Unlike an isopropyl group, the cyclopropyl ring has significant s-character (approx.
-
Design Consequence: At physiological pH (7.4), a larger fraction of the molecule may exist in the neutral form compared to an isopropyl analog, potentially improving membrane permeation despite the low LogP.
Structural Biology & Drug Design Logic
When incorporating this motif into a lead compound, you are engineering specific interactions.
Metabolic Stability
The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than secondary alkyl C-H bonds. This makes the adjacent positions highly resistant to CYP450-mediated oxidation .
-
Mechanism: The ring strain and orbital hybridization prevent the formation of the radical intermediate required for hydroxylation.
Conformational Locking
The diagram below illustrates the decision logic for selecting this building block over flexible alkyl chains.
Figure 1: Decision tree for incorporating the cyclopropyl-amino-alcohol motif to solve specific medicinal chemistry challenges.
Experimental Protocols: Characterization & Handling
As a salt lacking a strong chromophore, standard UV-HPLC is insufficient. The following protocols ensure rigorous quality control.
Analytical Method: HILIC-CAD/ELSD
Because the compound is polar and lacks UV absorbance, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the gold standard.
-
Column: Zorbax HILIC Plus or Amide bonded phase (3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 60% B over 10 minutes.
-
Detection: CAD (Nebulizer temp 35°C) or ELSD.
-
Why this works: HILIC retains the polar amine, while CAD detects the non-chromophoric salt with high sensitivity.
Solubility & pKa Determination Workflow
Do not rely on calculated values for critical formulation steps. Use this potentiometric titration protocol.
-
Preparation: Dissolve 5 mg of compound in 20 mL degassed water (0.15 M KCl ionic strength adjuster).
-
Titrant: 0.1 N NaOH (standardized).
-
Apparatus: Automated Potentiometric Titrator (e.g., Sirius T3).
-
Execution: Titrate from pH 2.0 to pH 12.0.
-
Analysis: The inflection point at ~pH 9.2 corresponds to the amine deprotonation. The alcohol deprotonation (>15) will not be observed.
Handling & Storage[3]
-
Hygroscopicity Warning: The HCl salt is prone to clumping.
-
Protocol: Weigh quickly in a controlled humidity environment (<40% RH).
-
Storage: Store at -20°C under Argon/Nitrogen. If the solid turns into a gum, it has absorbed moisture; recrystallize from Ethanol/Ether.
Synthesis & Impurity Profile
Commercial batches often contain specific impurities derived from the synthesis (typically reduction of amino acids or cyclopropanation of alkenes).
-
Common Impurity A: 2-Amino-2-isopropyl-ethan-1-ol (Resulting from ring opening during hydrogenation steps).
-
Common Impurity B: Cyclopropyl glycine (Unreduced starting material).
QC Check: Ensure your NMR (
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8984-8987. (Contextual reference on small ring polar effects). Link
-
PubChem Compound Summary. (2025). 2-Amino-2-cyclopropylethan-1-ol.[1][2][3][4][5][6] National Center for Biotechnology Information. Link
-
Meanwell, N. A. (2014). The influence of bioisosteres in drug design: tactical applications. Burger's Medicinal Chemistry and Drug Discovery. Link
Sources
- 1. CAS 1623432-63-2: (S)-2-aMino-2-cyclopropylethanol hydroch… [cymitquimica.com]
- 2. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc [chemsrc.com]
- 4. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]
- 5. (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1623432-63-2 | AChemBlock [achemblock.com]
- 6. (2R)-2-AMino-2-cyclopropylethan-1-ol HCl | 1270290-36-2 [chemicalbook.com]
Technical Monograph: 2-Amino-2-cyclopropylethan-1-ol Hydrochloride as a Strategic Synthon
Executive Summary
2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS: 1623432-63-2 for S-isomer) represents a critical chiral building block in modern medicinal chemistry. Structurally, it serves as a conformationally restricted bioisostere of valinol and leucinol .[1] The incorporation of the cyclopropyl moiety offers two distinct advantages in drug design: it restricts the rotatable bond count, thereby reducing the entropic penalty upon target binding, and it enhances metabolic stability by blocking the cytochrome P450-mediated oxidation typical of isopropyl or isobutyl side chains.[1] This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in peptidomimetic drug discovery.[1]
Physicochemical Profile
The following specifications define the analytical standard for high-purity research grade material.
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Name | Cyclopropylglycinol HCl |
| CAS Number | 1623432-63-2 (S-isomer); 1270290-36-2 (R-isomer); 1306603-98-4 (Racemic) |
| Molecular Formula | |
| Molecular Weight | 137.61 g/mol |
| Free Base MW | 101.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |
| Melting Point | 135–140 °C (Decomposes) |
| Chirality | Available as (S)- or (R)- enantiomers (typically >98% ee) |
Synthetic Methodology: Enantioselective Preparation[1][10]
Strategic Route Selection
While direct reduction of amino acids is possible, the most robust protocol for drug development ensures the preservation of stereochemistry and ease of purification.[1] We utilize a Boc-protection strategy followed by mixed anhydride reduction or ester reduction . This method minimizes racemization and avoids the difficult workup associated with aluminum salts in direct amino acid reductions.[1]
Step-by-Step Protocol
Starting Material: (S)-N-Boc-cyclopropylglycine (Commercial or synthesized via Strecker reaction).
Step 1: Esterification / Activation [1]
-
Dissolve (S)-N-Boc-cyclopropylglycine (1.0 eq) in anhydrous THF under
atmosphere. -
Cool to 0°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) dropwise.
-
Mechanism: Formation of the mixed anhydride activates the carboxylic acid for reduction.[1]
-
Stir for 30 minutes at 0°C.
Step 2: Reductive Cleavage
-
Filter the precipitated N-methylmorpholine hydrochloride salts rapidly (optional, but cleaner).
-
Add Sodium Borohydride (
, 2.5 eq) dissolved in a minimal amount of water/THF mixture dropwise to the filtrate at 0°C. -
Critical Control: Gas evolution (
) will occur.[1][2] Maintain temperature <5°C to prevent side reactions. -
Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully add 1M citric acid or
solution to destroy excess hydride.[1] -
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate to yield (S)-N-Boc-2-amino-2-cyclopropylethanol .
Step 3: Deprotection to Hydrochloride Salt
-
Dissolve the N-Boc intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Stir at room temperature for 2-4 hours. The product often precipitates as a white solid.[1]
-
Isolation: Dilute with diethyl ether (anti-solvent) to maximize precipitation. Filter the solid, wash with ether, and dry under vacuum.[1]
Reaction Workflow Diagram
Caption: Figure 1. Chemo-enzymatic or chemical synthesis workflow for the production of the HCl salt from protected amino acid precursors.
Structural Characterization
Verification of the product identity requires NMR and MS analysis.[1] The cyclopropyl group presents a unique diagnostic signature.
Proton NMR ( NMR, 400 MHz, )
-
0.35 - 0.70 ppm (m, 4H): Cyclopropyl methylene protons (
). These high-field signals are characteristic of the strained ring. -
0.95 - 1.10 ppm (m, 1H): Cyclopropyl methine proton (
). -
2.65 - 2.80 ppm (m, 1H):
(alpha-proton). The chemical shift is shielded relative to leucine due to the cyclopropyl ring current.[1] -
3.60 - 3.85 ppm (m, 2H):
(hydroxymethyl group). Appears as a diastereotopic set if the chiral center is resolved.[1]
Mass Spectrometry (ESI-MS)
-
Positive Mode (
): Calculated m/z = 102.[1]15. Observed m/z = 102.1.[1] -
Fragment Ions: Loss of
(M-31) is a common fragmentation pathway.
Strategic Applications in Drug Design
Conformational Restriction & Bioisosterism
2-Amino-2-cyclopropylethan-1-ol is a bioisostere of L-Valinol and L-Leucinol .
-
Valinol: Flexible isopropyl group.[1]
-
Cyclopropyl Analog: The cyclopropyl group locks the carbon atoms in a rigid triangle.[1] This reduces the entropic cost of binding to a receptor pocket.[1] If the pharmacophore requires the "V-shape" of valine, the cyclopropyl group provides it with zero rotatable bonds.
Metabolic Stability
Aliphatic side chains (isopropyl, isobutyl) are prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).[1] The cyclopropyl C-H bonds possess higher bond dissociation energy (
Case Study: Peptidomimetic Inhibitors
This motif is frequently employed in the design of HCV NS3/4A protease inhibitors and BACE1 inhibitors (Alzheimer's research).[1] In these contexts, the amino alcohol moiety often serves as a transition-state mimetic, where the hydroxyl group interacts with catalytic aspartates or serines, while the cyclopropyl group fills a hydrophobic S1 or S1' pocket with high shape complementarity.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt of an amino alcohol, the compound is hygroscopic.[1] Store in a desiccator at -20°C.
-
Stability: Stable in solid form for >2 years if protected from moisture.[1] Aqueous solutions should be prepared fresh, as amino alcohols can slowly undergo air oxidation or rearrangements under basic conditions.[1]
-
Safety: Irritant to eyes and skin.[1] Handle with standard PPE.[1]
References
-
Sigma-Aldrich. (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride Product Specification.
-
Organic Syntheses. Reduction of Amino Acids to Amino Alcohols: General Protocols. Org.[1][2][3] Synth. 1921 , Coll.[1] Vol. 10, p. 423.[1]
-
ChemicalBook. (2R)-2-Amino-2-cyclopropylethan-1-ol HCl Properties and Suppliers.
-
PubChem. (R)-2-amino-2-cyclopropylethanol Compound Summary. National Library of Medicine.[1] [1]
-
MDPI. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine. Catalysts 2021 , 11(5), 624. [1]
Sources
Solubility Profile & Process Characterization: 2-Amino-2-cyclopropylethan-1-ol Hydrochloride
The following technical guide details the solubility profile, characterization protocols, and process applications for 2-Amino-2-cyclopropylethan-1-ol hydrochloride .
-Amino Alcohol Salt CAS Registry: 1306603-98-4 (racemic), 1623432-63-2 (S-enantiomer)Executive Summary
This compound is a critical chiral building block used in the synthesis of pharmaceutical agents, including antiviral and antibacterial candidates. Its physicochemical behavior is dominated by two competing structural features: the highly polar, ionic ammonium-chloride salt head and the lipophilic, sterically strained cyclopropyl tail.
Understanding its solubility landscape is essential for three key process stages:
-
Reaction Medium Selection: Ensuring homogeneity during nucleophilic substitutions.
-
Purification: Designing crystallization systems to remove inorganic salts and impurities.
-
Free-Basing: Efficiently liberating the reactive free amine for subsequent coupling.
Physicochemical Solubility Landscape
Based on experimental data from analogous
Theoretical & Observed Solubility Trends
| Solvent Class | Representative Solvents | Solubility Prediction | Process Utility |
| Polar Protic | Water, Methanol (MeOH) | High (>50 mg/mL) | Primary reaction solvent; NMR analysis. |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Reaction solvent for high-temp nucleophilic attacks. |
| Lower Alcohols | Ethanol (EtOH), Isopropanol (IPA) | Moderate/High (Temp. Dependent) | Ideal for Recrystallization. Solubility drops significantly with cooling. |
| Polar Aprotic (Low BP) | Acetone, Acetonitrile (MeCN) | Low (<5 mg/mL) | Potential antisolvents or slurry wash solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low/Insoluble | Used to extract the free base after neutralization, but not the salt. |
| Non-Polar | Hexane, Heptane, Toluene, Et₂O | Insoluble | Antisolvents for precipitating the product from MeOH/EtOH. |
Technical Insight: The cyclopropyl group imparts slightly higher lipophilicity compared to non-cyclic analogs (e.g., 2-aminoethanol HCl), potentially increasing solubility in Ethanol/IPA mixtures. However, the lattice energy of the hydrochloride salt remains the dominant factor, enforcing insolubility in non-polar media [1, 2].
Critical Process Data Points
-
Methanol: The compound is sufficiently soluble in methanol to perform neutralization reactions (e.g., with Sodium Methoxide) at 0°C [3].
-
Isopropanol (IPA): Literature suggests using IPA for solid-liquid extraction of amino alcohol hydrochlorides, indicating it can selectively dissolve the organic salt over inorganic byproducts (like NaCl) under hot conditions [4].
Experimental Determination Protocols
Since batch-specific purity and polymorphs can alter saturation points, the following self-validating protocols are required for precise quantitation.
Protocol A: Gravimetric Saturation (The Gold Standard)
Objective: Determine exact solubility (mg/mL) at a specific temperature (
-
Preparation: Weigh 100 mg of dry 2-Amino-2-cyclopropylethan-1-ol HCl into a 4 mL scintillation vial.
-
Solvent Addition: Add the target solvent in 100
L increments while maintaining the vial at temperature (e.g., 25°C). -
Equilibration: Vortex for 1 minute between additions. If the solid dissolves completely, record volume (
). -
Saturation: If solid remains after 1.0 mL, cap the vial and stir at
for 24 hours. -
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter into a tared vessel. -
Drying: Evaporate solvent under vacuum (Rotavap or N
stream) and dry to constant weight ( ). -
Calculation:
Protocol B: Visual Solubility Screening (Decision Tree)
Use this rapid workflow to select solvents for recrystallization or reaction.
Figure 1: Rapid solubility screening logic for solvent selection.
Process Applications
Recrystallization Strategy
To purify the hydrochloride salt, a Solvent/Antisolvent system is recommended over single-solvent cooling due to the compound's high solubility in water/methanol.
-
Primary System: Methanol / Diethyl Ether (or MTBE).
-
Method: Dissolve salt in minimum hot Methanol. Add Ether dropwise until turbidity persists. Cool to 4°C.
-
-
Secondary System: Ethanol / Heptane.
-
Method: Dissolve in refluxing Ethanol. Add hot Heptane. Allow slow cooling to induce crystallization.[1]
-
Free-Basing Workflow (HCl Removal)
For applications requiring the nucleophilic free amine, the HCl salt must be neutralized.[2] The solubility difference between the organic salt and inorganic byproducts is the key lever.
Figure 2: Neutralization workflow utilizing the solubility differential of NaCl in Methanol [3].
Mechanism: 2-Amino-2-cyclopropylethan-1-ol HCl is soluble in MeOH. When NaOMe is added, it deprotonates the ammonium group. The resulting NaCl is insoluble in MeOH and precipitates, leaving the free amine in solution.
Safety & Handling
-
Corrosivity: As a hydrochloride salt of a primary amine, the compound is acidic in aqueous solution and can cause severe skin burns and eye damage (H314) [5].
-
Hygroscopicity: Amino alcohol salts are frequently hygroscopic.[3] Store under inert atmosphere (Argon/Nitrogen) to prevent "oiling out" due to moisture absorption, which drastically alters solubility data.
References
-
Sigma-Aldrich. this compound Product Sheet. CAS 1306603-98-4. Link
-
PubChem. Compound Summary: 2-Amino-2-cyclopropylethan-1-ol. CID 14852098. Link
-
Patent WO2015070224A2. Combination therapy including an mdm2 inhibitor...[4] (Describes use of free base and neutralization strategies). Link
-
University of Greifswald. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. (Describes IPA extraction of amino alcohol hydrochlorides). Link
-
ECHA. Registration Dossier: 2-amino-2-cyclopropylethan-1-ol. (Hazard Classifications). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. WO2015070224A2 - Combination therapy including an mdm2 inhibitor and one or more additional pharmaceutically active agents for the treatment of cancers - Google Patents [patents.google.com]
Technical Monograph: (S)-2-Amino-2-cyclopropylethan-1-ol Hydrochloride
Executive Summary
(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS: 1623432-63-2) is a high-value chiral building block in medicinal chemistry. Structurally, it represents a cyclopropyl-substituted analog of valinol, where the isopropyl group is replaced by a cyclopropyl ring. This modification is critical in modern drug design: the cyclopropyl moiety introduces conformational rigidity and metabolic stability—specifically resistance to CYP450-mediated oxidation—while maintaining a similar steric profile to isopropyl. This guide details the nomenclature, validated synthetic protocols, and analytical standards required for its application in pharmaceutical development.
Part 1: Nomenclature & Structural Identity
IUPAC Designation
The systematic naming follows the hierarchy where the alcohol (-OH) takes precedence over the amine (-NH2) and the cycloalkyl group.
-
Parent Chain: Ethanol (2 carbons).
-
Principal Functional Group: -ol (at position 1).[1]
-
Substituents:
-
Stereochemistry: The chiral center is at Carbon 2. Following Cahn-Ingold-Prelog (CIP) priority rules:
-
-NH2 (Nitrogen, Atomic #7)
-
-CH2OH (Carbon attached to Oxygen)
-
-Cyclopropyl (Carbon attached to 2 Carbons)
-
-H (Hydrogen)
-
Configuration:(S)
-
-
Salt Form: Hydrochloride.[4]
Definitive IUPAC Name: (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride [1]
Chemical Data Table
| Property | Specification |
| Common Name | (S)-Cyclopropylglycinol HCl |
| CAS Number | 1623432-63-2 (HCl salt) |
| Molecular Formula | C₅H₁₁NO[4][7] · HCl |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in H₂O, MeOH; Low in Et₂O, Hexanes |
| Chiral Purity | Typically >98% ee required for API synthesis |
| SMILES | Cl.NC1CC1 |
Part 2: Synthetic Methodology
Expert Insight: The synthesis of chiral amino alcohols often suffers from racemization or difficult workups due to the water solubility of the product. The protocol below utilizes the reduction of (S)-cyclopropylglycine. This route is preferred over resolution of racemic material because it preserves the stereocenter established in the amino acid precursor.
Reaction Pathway
The transformation involves the reduction of the carboxylic acid moiety of (S)-cyclopropylglycine to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethyl Sulfide (BH₃·DMS).
Visualization: Synthetic Workflow
Figure 1: Step-by-step synthetic workflow for the reduction of (S)-cyclopropylglycine to the target amino alcohol.[8]
Detailed Protocol (Self-Validating System)
Safety Note: LiAlH₄ is pyrophoric. All glassware must be oven-dried. Perform under Argon/Nitrogen atmosphere.[9]
-
Setup: Charge a 3-neck RBF with (S)-cyclopropylglycine (1.0 eq) and anhydrous THF (10 vol). Cool to 0°C.
-
Addition: Add LiAlH₄ (2.5 eq) typically as a pellet or solution dropwise. Control: Monitor internal temperature; do not exceed 5°C during addition to prevent side reactions.
-
Reflux: Warm to RT, then reflux for 4–12 hours. Checkpoint: Monitor by TLC (ninhydrin stain) or LC-MS until the starting amino acid is consumed.
-
Fieser Quench (Critical Step): Cool to 0°C. For every x grams of LiAlH₄ used, add:
-
x mL water (slowly!)
-
x mL 15% NaOH
-
3x mL water[3]
-
Why: This produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.
-
-
Isolation: Filter the salts. The product is in the filtrate.
-
Salt Formation: Dissolve the crude oil in minimal ethanol/EtOAc. Add 4M HCl in dioxane (1.1 eq) at 0°C. The hydrochloride salt precipitates. Filter and dry.[3]
Part 3: Analytical Characterization & Quality Control
To ensure the material is suitable for drug development, the following analytical logic must be applied.
Chiral Purity Analysis
Enantiomeric Excess (ee) is the critical quality attribute.
-
Method: Chiral HPLC or GC.
-
Column: Daicel Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).
Visualization: Analytical Logic
Figure 2: Quality control decision tree ensuring high enantiomeric purity before downstream application.
Part 4: Medicinal Chemistry Applications[11][12][13][14]
Bioisosterism and Metabolic Stability
The cyclopropyl group in (S)-2-amino-2-cyclopropylethan-1-ol serves as a superior bioisostere for isopropyl and ethyl groups.
-
Metabolic Blockade: Alkyl chains are prone to oxidation by Cytochrome P450 enzymes. The strained cyclopropane ring is significantly more resistant to hydrogen abstraction and hydroxylation compared to an isopropyl methine proton.
-
Conformational Rigidity: The cyclopropyl group restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that enhances binding affinity to targets like GPCRs (e.g., CRF-1 receptors).
Drug Design Context
This scaffold is frequently employed in the synthesis of:
-
Peptidomimetics: Acting as a non-natural amino acid residue to prevent proteolytic cleavage.
-
Antivirals: Specifically in protease inhibitors where the P1 or P1' pocket requires a hydrophobic but small moiety.
References
-
PubChem. (2025).[2] 2-Amino-2-cyclopropylethan-1-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Zefirov, N. S. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Retrieved October 26, 2025, from [Link]
Sources
- 1. 2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc [chemsrc.com]
- 2. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride | 1623432-63-2 [sigmaaldrich.com]
- 5. acdlabs.com [acdlabs.com]
- 6. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. (2S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1623432-63-2 | AChemBlock [achemblock.com]
- 8. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
role of cyclopropyl groups in medicinal chemistry
Title: The Cyclopropyl Moiety in Medicinal Chemistry: Electronic Properties, Bioisosterism, and Safety Profiles
Executive Summary
The cyclopropyl group represents a unique "privileged structure" in modern medicinal chemistry.[1][2] Far from being a simple spacer, it acts as a distinctive electronic and steric modulator. Its high ring strain (~27.5 kcal/mol) and significant
Physicochemical & Electronic Foundations
To deploy cyclopropyl groups effectively, one must understand their orbital hybridization. Unlike standard alkanes (
-
The
-Character Mimic: The C-C bonds in cyclopropane possess high -character (approximating ), pushing the electron density outward. This allows the ring to conjugate with adjacent -systems (e.g., phenyls, carbonyls) similarly to a vinyl group or a benzene ring. -
Acidity & Hydrogen Bonding: Conversely, the exocyclic C-H bonds have high
-character (approximating ). This makes cyclopropyl protons more acidic ( ~46) and shorter than typical alkyl protons, enabling unique C-H...O hydrogen bonding interactions within receptor pockets. -
Conformational Restriction: The rigid triangular geometry fixes the exit vectors of substituents, allowing medicinal chemists to "freeze" bioactive conformations that would be entropically penalized in flexible alkyl chains.
Strategic Bioisosterism
The cyclopropyl group is a versatile bioisostere, primarily deployed to replace phenyl rings or isopropyl/gem-dimethyl groups.
Phenyl Ring Replacement ("Escaping Flatland")
Replacing a phenyl ring with a cyclopropyl group is a high-impact strategy to improve physicochemical properties without sacrificing potency.
-
Solubility: The cyclopropyl group disrupts planar
-stacking (which often drives insolubility) and lowers molecular weight. -
Metabolic Stability: It eliminates the electron-rich aromatic system prone to oxidation, while the strong C-H bonds resist H-abstraction.[3]
Isopropyl/Gem-Dimethyl Replacement
Replacing an isopropyl group with a cyclopropyl moiety reduces the rotational degrees of freedom, locking the substituents in a specific vector.
Table 1: Comparative Properties of Bioisosteric Replacements
| Property | Phenyl Group ( | Isopropyl Group ( | Cyclopropyl Group ( | Impact of |
| Hybridization | Walsh (Pseudo- | Mimics | ||
| Lipophilicity ( | High (Reference) | Moderate | Low | Improves Solubility (Lowers LogP vs. Ph). |
| Metabolic Liability | High (Aromatic hydroxylation) | High (Benzylic/Tertiary oxidation) | Low/Conditional | Blocks Oxidation (High C-H BDE). |
| Conformational Freedom | Rigid (Rotatable about bond) | Flexible | Rigid | Fixes Vector (Reduces entropic penalty). |
| C-H Bond Strength | ~110 kcal/mol | ~96 kcal/mol (Tertiary) | ~106 kcal/mol | Resists CYP attack (unless amine attached). |
Metabolic Fate & Toxicology: The Double-Edged Sword
The metabolic profile of the cyclopropyl group is bimodal. It can act as a metabolic "shield" or a metabolic "trap" depending on its context.
The Shield: Blocking Metabolism
Due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to secondary alkyls (~98 kcal/mol), the ring resists hydrogen atom abstraction by Cytochrome P450 enzymes.
-
Example: Pitavastatin .[3] The cyclopropyl group prevents rapid oxidative clearance seen with isopropyl analogs, diverting metabolism away from CYP3A4 and improving half-life.
The Trap: Mechanism-Based Inactivation (MBI)
Warning: Cyclopropylamines (nitrogen directly attached to the ring) are notorious suicide inhibitors of CYP450 enzymes.[4]
-
Mechanism: The CYP enzyme attempts to oxidize the nitrogen (Single Electron Transfer - SET). This generates a radical cation that triggers the opening of the strained cyclopropyl ring. The resulting reactive carbon radical covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.
-
Risk: This can lead to severe Drug-Drug Interactions (DDIs) or hepatotoxicity (e.g., Trovafloxacin ).
Figure 1: Mechanism-Based Inactivation of CYP450 by Cyclopropylamines.[4] The ring-opening radical pathway leads to irreversible heme alkylation.
Synthetic Methodology: Furukawa-Modified Simmons-Smith[2][5][6]
While many methods exist, the Furukawa modification of the Simmons-Smith reaction is the standard for late-stage medicinal chemistry due to its mild conditions and stereospecificity. It avoids the hazards of diazomethane and allows cyclopropanation of functionalized alkenes.[1]
Experimental Protocol: Cyclopropanation of an Allylic Alcohol
Objective: Convert a chiral allylic alcohol to a cyclopropyl carbinol.
Reagents:
-
Substrate: Allylic Alcohol (1.0 eq)
-
Reagent: Diethylzinc (
, 1.0 M in hexanes, 2.5 eq) -
Carbenoid Source: Diiodomethane (
, 5.0 eq) -
Solvent: Dichloromethane (DCM), anhydrous
-
Temperature: -20°C to RT
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and the allylic alcohol substrate. Cool to -20°C.
-
Reagent Formation: Carefully add
solution dropwise. (Caution: Pyrophoric). Stir for 10 minutes. -
Carbenoid Generation: Add
dropwise. The active species, , forms in situ.[5] -
Reaction: Allow the mixture to warm to 0°C and stir until TLC indicates consumption of the alkene (typically 2-6 hours). The hydroxyl group of the substrate directs the delivery of the methylene group, ensuring syn-stereochemistry.
-
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. (Caution: Gas evolution). -
Workup: Extract with DCM (3x). Wash combined organics with
(to remove iodine), water, and brine. Dry over . -
Purification: Concentrate and purify via silica gel flash chromatography.
Figure 2: Furukawa-Modified Simmons-Smith Protocol. The hydroxyl group directs the stereochemistry via zinc coordination.
Case Study: Optimization of Factor Xa Inhibitors
Context: Bristol Myers Squibb (BMS) sought to optimize a Factor Xa inhibitor. The lead compound contained a phenyl ring which suffered from poor solubility and high metabolic clearance.
Intervention:
-
Modification: Replacement of the central phenyl ring with a cyclopropyl moiety.[6]
-
Result:
-
Vector Retention: The 1,2-disubstituted cyclopropane maintained the critical bond angles required to position the P1 and P4 binding elements, mimicking the ortho/meta vectors of the phenyl ring.
-
Potency: Binding affinity (
) was maintained in the nanomolar range. -
PK Improvement: The change reduced molecular weight and LogP, significantly improving solubility and oral bioavailability.
-
Outcome: This validated the cyclopropyl group as a "phenyl bioisostere" that reduces molecular obesity.
-
References
-
Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[8] Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Comparative analysis of small rings). Link
-
Barnes-Seeman, D. (2016). The role of fluorine and cyclopropyl groups in drug design and development. Current Topics in Medicinal Chemistry, 16(16), 1816-1826. Link
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[4][9][10] Evidence for cation-radical intermediates.[9] Journal of the American Chemical Society, 104(7), 2048-2050. Link
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][11] Organic Reactions, 58, 1-415. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Enantiomerically Pure 2-Amino-2-cyclopropylethan-1-ol for Advanced Research and Pharmaceutical Development
Abstract
Enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropyl group adjacent to a chiral amino alcohol, offers a valuable scaffold for the synthesis of novel therapeutic agents. The rigid, three-dimensional nature of the cyclopropyl group can impart favorable pharmacological properties, including enhanced metabolic stability, improved potency, and better binding affinity to biological targets. This in-depth technical guide provides a comprehensive overview of the commercial availability of the (R)- and (S)-enantiomers of 2-Amino-2-cyclopropylethan-1-ol, details a robust, field-proven methodology for its enantioselective synthesis, and explores its applications in modern drug development. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation therapeutics.
Introduction: The Strategic Value of the Cyclopropyl Moiety in Drug Design
The incorporation of a cyclopropyl group into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique electronic and conformational properties of the three-membered ring can lead to significant improvements in metabolic stability by blocking potential sites of oxidation. Furthermore, the rigid nature of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, leading to increased potency and selectivity for its biological target.
The 2-Amino-2-cyclopropylethan-1-ol scaffold is particularly valuable as it combines the benefits of the cyclopropyl group with the versatility of a chiral 1,2-amino alcohol. This arrangement provides two key points for further chemical modification, allowing for the exploration of a wide range of chemical space in the development of new drug entities. The distinct stereochemistry of the (R) and (S) enantiomers can lead to differential interactions with chiral biological receptors, making access to enantiomerically pure forms of this building block essential for modern drug discovery programs. For instance, chiral amino alcohols are foundational components in a variety of pharmaceuticals, including treatments for neurological disorders.
Commercial Availability of Enantiomerically Pure 2-Amino-2-cyclopropylethan-1-ol
A critical aspect of utilizing this valuable building block is its accessibility. Several reputable chemical suppliers offer both the (R) and (S) enantiomers of 2-Amino-2-cyclopropylethan-1-ol, typically as their hydrochloride salts for improved stability and handling. The following tables provide a comparative overview of prominent commercial suppliers, including their respective CAS numbers, typical purities, and available quantities. Researchers are advised to request certificates of analysis from suppliers to verify the enantiomeric purity and overall quality of the material.
Table 1: Commercial Suppliers of (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride
| Supplier | CAS Number | Typical Purity | Available Quantities |
| BLDpharm | 1623432-63-2 | ≥95% | Gram to multi-gram scale[1] |
| Sigma-Aldrich | 1623432-63-2 | ≥97% | Milligram to gram scale |
| MySkinRecipes | 1623432-63-2 | Not specified | Not specified[2] |
Table 2: Commercial Suppliers of (R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride
| Supplier | CAS Number | Typical Purity | Available Quantities |
| Advanced ChemBlocks | 1401163-31-2 | 95% | 250mg, 1g, 5g[3] |
| Biosynth | 1401163-31-2 | Not specified | Inquire for details |
Enantioselective Synthesis: A Field-Proven Protocol
While commercially available, an in-house synthesis of enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol can be advantageous for large-scale applications or for the generation of structural analogs. The following protocol details a robust and scalable method for the asymmetric synthesis of this key intermediate, based on the well-established principles of enantioselective reduction of α-amino ketones.[4]
Synthetic Strategy Overview
The overarching strategy involves the synthesis of a racemic α-amino ketone precursor, followed by a highly enantioselective reduction of the ketone to the corresponding alcohol. This approach allows for the generation of either the (R) or (S) enantiomer by selecting the appropriate chiral catalyst.
Caption: Synthetic workflow for enantiopure 2-Amino-2-cyclopropylethan-1-ol.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Racemic 2-Amino-2-cyclopropyl-1-ethanone
This procedure is adapted from established methodologies for the synthesis of α-amino ketones.
-
Materials: Cyclopropylacetonitrile, Methylmagnesium bromide (3.0 M in diethyl ether), Diethyl ether (anhydrous), 2 M Hydrochloric acid, Dichloromethane, Sodium bicarbonate (saturated solution), Sodium sulfate (anhydrous).
-
Procedure:
-
To a solution of cyclopropylacetonitrile (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and slowly quench with 2 M hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water and brine.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic α-amino ketone.
-
Purification can be achieved via column chromatography on silica gel.
-
Step 3 & 4: Enantioselective Reduction and Purification
The following is a representative procedure utilizing a chiral borane reagent. The choice of the specific chiral ligand will determine the resulting enantiomer.
-
Materials: Racemic 2-Amino-2-cyclopropyl-1-ethanone, (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene), Borane-dimethyl sulfide complex (10.0 M), Toluene (anhydrous), Methanol, 2 M Hydrochloric acid, Ethyl acetate.
-
Procedure:
-
To a solution of the chiral CBS catalyst (0.1 eq) in anhydrous toluene at -20 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (0.6 eq) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of the racemic α-amino ketone (1.0 eq) in anhydrous toluene dropwise over 30 minutes.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 2 M hydrochloric acid and stir for an additional 30 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The enantiomerically enriched amino alcohol can be purified by crystallization or column chromatography. Enantiomeric excess should be determined by chiral HPLC analysis.
-
Applications in Drug Discovery and Medicinal Chemistry
The 2-Amino-2-cyclopropylethan-1-ol scaffold is a valuable building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system.[5] The constrained nature of the cyclopropyl group can be exploited to orient pharmacophoric elements in a precise manner, leading to enhanced interactions with receptor binding sites.
While specific, publicly disclosed examples of late-stage clinical candidates incorporating this exact fragment are emerging, the patent literature contains numerous examples of its use in the synthesis of compound libraries for indications such as neurodegenerative diseases and psychiatric disorders. The amino and hydroxyl functionalities serve as convenient handles for the introduction of diverse substituents, enabling the rapid exploration of structure-activity relationships (SAR).
Caption: Functionalization pathways for 2-Amino-2-cyclopropylethan-1-ol in drug discovery.
Conclusion
Enantiomerically pure 2-Amino-2-cyclopropylethan-1-ol represents a strategically important building block for contemporary drug discovery. Its commercial availability from a range of suppliers, coupled with robust and scalable synthetic routes, ensures its accessibility to the broader research community. The unique conformational and electronic properties imparted by the cyclopropyl group offer significant potential for the development of safer and more efficacious medicines. As the demand for novel, three-dimensional chemical matter continues to grow, the utility of this versatile chiral synthon is expected to expand across a wide array of therapeutic areas.
References
- Google Patents. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes.
-
PubChem. 2-Amino-2-phenylethan-1-ol. [Link]
-
MySkinRecipes. (2S)-2-amino-2-cyclopropylethan-1-ol hcl. [Link]
-
ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. [Link]
-
ACS Publications. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
National Institutes of Health. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]
-
National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]
-
ChemRxiv. Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
PubChem. 2-Amino-1-cyclopropylethan-1-ol. [Link]
-
ACS Publications. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. [Link]
-
Organic Reactions. Enantioselective Reduction of Ketones. [Link]
-
Ohio State News. Turning alcohol into key ingredients for new medicines. [Link]
-
National Institutes of Health. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]
-
National Institutes of Health. Neurotrophic Natural Products: Chemistry and Biology. [Link]
-
ResearchGate. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]
-
National Institutes of Health. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. [Link]
-
Chemsrc. 2-Amino-2-cyclopropylethan-1-ol HCl. [Link]
Sources
- 1. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 2. (2S)-2-amino-2-cyclopropylethan-1-ol hcl [myskinrecipes.com]
- 3. (2R)-2-Amino-2-cyclopropylethan-1-ol hydrochloride 95% | CAS: 1401163-31-2 | AChemBlock [achemblock.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]
Safe Handling and Chemical Biology of Cyclopropylamines: A Technical Guide
This guide synthesizes current toxicological data, process safety engineering, and chemical biology mechanisms regarding cyclopropylamines. It is designed for immediate application in pharmaceutical research environments.
Executive Summary
Cyclopropylamines (CPAs) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antidepressants (e.g., tranylcypromine), antivirals, and antibiotics. However, the very feature that makes them valuable—the high ring strain energy (~27.5 kcal/mol)—introduces distinct safety and toxicological profiles.
Unlike aliphatic amines, CPAs function as mechanism-based inactivators (suicide substrates) for key metabolic enzymes.[1][2] Furthermore, their thermodynamic instability necessitates rigorous process safety controls to prevent runaway ring-opening reactions. This guide moves beyond standard SDS data to address the specific bio-inorganic and physical hazards of this class.
Physicochemical Profile & Energetics
The cyclopropane ring possesses significant "spring-loaded" energy due to bond angle deformation (
| Property | Value / Characteristic | Operational Implication |
| Ring Strain Energy | ~27.5 kcal/mol (115 kJ/mol) | High potential for exothermic decomposition; susceptible to radical-induced ring opening. |
| Boiling Point | ~50°C (Parent CPA) | High volatility. Significant vapor pressure buildup in sealed containers at room temperature. |
| Flash Point | ~1°C (Closed Cup) | Class IB Flammable Liquid . Vapors can travel significant distances to ignition sources. |
| Basicity (pKa) | ~9.0 (Conjugate acid) | Less basic than isopropylamine due to greater s-character in C-N bond; still corrosive to tissue. |
| Appearance | Colorless to yellow liquid | Yellowing indicates oxidation or polymerization; discard if precipitate forms. |
Toxicological Mechanisms: The "Suicide Substrate" Risk
Researchers must understand that CPAs are not merely corrosive; they are metabolic poisons . The toxicity stems from the bioactivation of the strained ring by oxidative enzymes.
Mechanism-Based Inactivation of Cytochrome P450
CPAs are prototypical suicide inhibitors of CYP450 enzymes. The inhibition occurs via a Single Electron Transfer (SET) or Proton-Coupled Electron Transfer (PCET) mechanism.[2]
-
Oxidation: The P450 heme oxidizes the amine nitrogen to a radical cation (
). -
Ring Scission: The ring strain drives the rapid fragmentation of the cyclopropyl radical cation into a highly reactive carbon-centered radical.
-
Covalent Binding: This radical attacks the heme porphyrin ring (alkylating the pyrrole nitrogens) or the protein backbone, irreversibly destroying enzyme function.
-
MIC Formation: Alternatively, metabolic oxidation can lead to a nitroso intermediate that coordinates tightly to the heme iron, forming a stable Metabolic Intermediate Complex (MIC) .[3][4]
ALDH Inhibition (The "Coprine Effect")
Similar to the mushroom toxin coprine, CPAs can inhibit Aldehyde Dehydrogenase (ALDH).
-
Risk: Exposure to CPAs followed by alcohol consumption can lead to a disulfiram-like reaction (flushing, nausea, tachycardia) due to acetaldehyde accumulation.
-
Protocol: Personnel handling CPAs should strictly avoid alcohol consumption 24 hours pre- and post-exposure.
Visualization: CYP450 Inactivation Pathway
The following diagram illustrates the bifurcation between metabolic clearance and suicide inhibition.
Caption: Mechanism of CYP450 inactivation showing the divergence between clearance and suicide inhibition via ring scission.
Process Safety & Stability
Thermal Hazards
While the parent cyclopropylamine is stable at ambient temperature, derivatives (especially N-hydroxy or N-halo compounds) can be explosively unstable.
-
Radical Clocks: The cyclopropylcarbinyl radical rearrangement is extremely fast (
). Reactions generating radicals near the ring can trigger rapid, exothermic ring-opening cascades. -
Incompatibility: Contact with strong acids can catalyze ring opening, releasing heat (~27 kcal/mol) which may boil the solvent (low BP of CPA).
Storage Protocols
-
Venting: Do not store in rigid, non-vented vessels for extended periods if there is any risk of decomposition.
-
Temperature: Store at 2–8°C to minimize vapor pressure.
-
Segregation: Strictly isolate from oxidizing agents (peroxides, nitrates) and halogens.
Experimental Workflows
Protocol: Safe Synthesis/Coupling Reaction
Context: Amide coupling or reductive amination using cyclopropylamine.
-
Preparation:
-
Perform all operations in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to corrosivity), chemical splash goggles, and a flame-resistant lab coat.
-
Glassware: Inspect for micro-fractures. Use a pressure-relief adapter if heating is required.
-
-
Reagent Addition:
-
Cooling: Pre-cool the reaction vessel to 0°C before adding cyclopropylamine. The low boiling point (50°C) means exotherms from addition can easily cause flash vaporization.
-
Rate: Add dropwise. Monitor internal temperature.
-
-
Reaction Monitoring:
-
Avoid metal catalysts known to facilitate radical ring opening (e.g., certain Fe or Cu species) unless that is the intended pathway.
-
If using strong acids, expect potential vigorous off-gassing or heat evolution.
-
-
Quenching & Workup:
-
Acidification Risk: When acidifying the basic amine during workup, use a cooling bath. The heat of neutralization combined with the volatile nature of the free base can generate fumes.
-
Disposal: Do not mix CPA waste with heavy metal waste (risk of forming unstable complexes).
-
Spill Response (Self-Validating Protocol)
-
Immediate Action: Evacuate the immediate area. Eliminate ignition sources.[5][6][7][8][9][10][11]
-
Assessment: If volume > 100 mL, contact EHS/HazMat.
-
Neutralization:
-
Cover spill with vermiculite or dry sand (Do NOT use paper towels or combustible sawdust; amines can react hypergolically with certain cellulose sources or oxidizers).
-
Transfer to a waste container labeled "Flammable/Corrosive - Amine".
-
Clean surface with dilute acetic acid to neutralize residues, followed by water.
-
Safety Decision Workflow
Use this logic flow to determine the necessary safety controls before initiating an experiment.
Caption: Pre-experimental safety assessment logic for handling cyclopropylamine derivatives.
References
-
Mechanism-Based Inactivation
-
Metabolic Intermediate Complexes
-
ALDH Inhibition (Coprine Effect)
- Title: Cyclopropylamine Safety Data Sheet (SDS).
Sources
- 1. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 2. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogues of 2-Amino-2-cyclopropylethan-1-ol: A Technical Guide to Conformational Restriction and Bioisosterism
The following technical guide provides an in-depth analysis of the structural analogues of 2-Amino-2-cyclopropylethan-1-ol, focusing on their medicinal chemistry utility, synthetic accessibility, and pharmacophore properties.
Executive Summary
2-Amino-2-cyclopropylethan-1-ol (also known as Cyclopropylglycinol) represents a "privileged scaffold" in modern drug discovery.[1] Structurally, it acts as a conformationally restricted bioisostere of Valinol (2-amino-3-methylbutan-1-ol). The cyclopropyl moiety offers unique electronic properties—specifically
This guide details the structural analogues of this core motif, categorizing them by their utility in modulating lipophilicity, metabolic stability, and steric occupancy. It serves as a blueprint for researchers designing transition-state mimics for protease inhibitors, GPCR ligands, and fragment-based lead optimization.
Part 1: Structural Analysis & Pharmacophore Modeling
The Bioisosteric Rationale
The primary utility of the 2-amino-2-cyclopropylethan-1-ol scaffold lies in its ability to mimic the steric bulk of an isopropyl group (as found in Valine) while altering the electronic and conformational landscape.[1]
| Feature | Valinol (Flexible Control) | Cyclopropylglycinol (Rigid Analogue) | Medicinal Chemistry Impact |
| Steric Bulk | Isopropyl ( | Cyclopropyl ( | Near-perfect steric match; fits hydrophobic pockets (S1/S2 subsites).[1] |
| Conformation | Rotatable C | Rigid Ring System | Reduces entropic penalty upon binding ( |
| Metabolism | Susceptible to CYP450 oxidation (tertiary H) | Blocked (No tertiary H) | Improves metabolic half-life ( |
| Lipophilicity | LogP | LogP | Slightly lower LogP aids solubility while maintaining lipophilic contacts. |
The "Banana Bond" Effect
The bent bonds of the cyclopropyl ring (Walsh orbitals) possess significant
Part 2: Structural Analogues & Design Strategy
The development of analogues revolves around three axes: Electronic Modulation (Fluorination), Steric Exploration (Ring Expansion), and Conformational Locking (Bicyclics).
Fluorinated Analogues: Metabolic Blocking
Introduction of fluorine atoms onto the cyclopropyl ring lowers the
-
2,2-Difluorocyclopropylglycinol: The electron-withdrawing effect reduces the basicity of the adjacent amine, improving membrane permeability and blood-brain barrier (BBB) penetration.
-
1-Fluorocyclopropylglycinol: Creates a quaternary center, completely blocking racemization at the
-carbon.[1]
Ring-Expanded Homologues
-
Cyclobutylglycinol / Cyclopentylglycinol: Used to probe the depth of hydrophobic pockets. While cyclopropyl is a "flat" disc, cyclobutyl introduces a "puckered" conformation, often used to optimize van der Waals contacts in larger binding sites (e.g., HIV Protease).
Chain-Extended Analogues (Beta-Amino Acids)[1]
-
-Cyclopropyl-
-amino alcohols: Moving the alcohol one carbon away creates a homologue often used in statine-based transition state inhibitors (e.g., for aspartic proteases).[1]
Visualization of Analogue Space
The following diagram illustrates the logical derivation of analogues from the parent scaffold.
[2]
Part 3: Synthetic Methodologies
Synthesizing these analogues requires stereoselective control.[2] The two dominant pathways are the Strecker Synthesis (from aldehydes) and Sulfinimine Chemistry (Ellman's auxiliary).
Protocol A: Stereoselective Synthesis via Ellman Sulfinimine
This protocol is preferred for generating enantiomerically pure analogues (e.g., >98% ee).
Reagents:
-
Cyclopropanecarbaldehyde[1]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)
-
Vinylmagnesium bromide (or Cyanide source)[1]
- (Lewis Acid)[1]
Step-by-Step Workflow:
-
Imine Formation:
-
Nucleophilic Addition (Introduction of C1 unit):
-
Cool the sulfinimine solution to -78°C.
-
Add Vinylmagnesium bromide (or TMSCN for the amino acid route).
-
Stereocontrol: The bulky tert-butyl group directs the nucleophile to the Re-face (or Si-face depending on auxiliary), establishing the chiral center.
-
-
Deprotection & Reduction:
-
Treat with HCl/MeOH to remove the sulfinyl group.
-
If using cyanide: Hydrolyze nitrile to acid, then reduce with
to the alcohol. -
If using vinyl: Ozonolysis followed by reduction yields the alcohol.
-
Protocol B: Reduction of Amino Acids (Scale-Up Route)
For commercially available cyclopropylglycine, direct reduction is the most efficient route.
-
Activation: Suspend (S)-Cyclopropylglycine in dry THF under Argon.
-
Reduction: Add
(2.5 eq) as a solution in THF at 0°C.-
Caution: Exothermic H2 evolution.
-
-
Reflux: Heat to reflux for 4 hours to ensure complete reduction of the carboxylate.
-
Workup (Fieser Method): Quench sequentially with water, 15% NaOH, and water (1:1:3 ratio per gram of LAH). Filter the granular precipitate.
Synthetic Pathway Diagram
[2][6][7]
Part 4: Emerging Therapeutic Applications[1]
HCV Protease Inhibitors (NS3/4A)
While first-generation inhibitors (e.g., Boceprevir) utilized cyclopropyl carboxamides, next-generation research utilizes the hydroxyethylamine isostere (derived from the amino alcohol) to target the catalytic dyad. The cyclopropyl group occupies the S1 subsite, providing optimal hydrophobic filling without the flexibility of a propyl chain.
GPCR Modulators (mGluR)
The acid precursor, cyclopropylglycine, is a known agonist for metabotropic glutamate receptors (mGluRs). The alcohol analogues are currently being investigated as prodrugs or allosteric modulators that cross the BBB more effectively than the zwitterionic amino acids.
CDK Inhibitors
Recent patent literature (e.g., WO2024127350) highlights the use of 2-amino-2-cyclopropylethan-1-ol as a fragment in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors.[1] The motif serves as a linker that positions the inhibitor within the ATP-binding pocket, utilizing the rigid cyclopropyl ring to minimize the entropic cost of binding.
References
-
Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues. Journal of Organic Chemistry. (2013). A practical access to fluorinated scaffolds for peptidomimetics.[5][6] Link[1]
-
Design and Synthesis of Transition State Inhibitors of Norovirus 3CL Protease. Bioorganic & Medicinal Chemistry Letters. (2013). Discusses the use of amino alcohol transition state mimics. Link
-
Structural Analysis of Potent Hybrid HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. (2012). Comparative analysis of cyclopropyl vs. isopropyl (valine) bioisosteres in protease inhibition. Link
-
Compounds for the Treatment of Kidney Disease (Polycystin-1 Correctors). World Intellectual Property Organization (WO2025096453A1). (2025).[1] Patent detailing the use of 2-amino-2-cyclopropylethan-1-ol as a key intermediate.[1] Link[1]
-
2,6,9-Trisubstituted Purines as CDK Inhibitors. World Intellectual Property Organization (WO2024127350A1). (2024). Describes the incorporation of the cyclopropylglycinol motif into kinase inhibitors. Link[1]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Drug Approvals [approvals85.rssing.com]
- 5. Synthesis of fluorinated cyclopropyl amino acid analogues: toward the synthesis of original fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
Methodological & Application
Application Notes and Protocols: 2-Amino-2-cyclopropylethan-1-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Cyclopropyl Moiety in Chiral Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the myriad of structural motifs employed, the cyclopropyl group has emerged as a powerful tool for modulating the biological activity, metabolic stability, and conformational rigidity of drug candidates.[1][2][3][4] When incorporated into chiral building blocks, such as 2-Amino-2-cyclopropylethan-1-ol, this strained three-membered ring offers a unique combination of steric and electronic features that can profoundly influence molecular interactions with biological targets.
This technical guide provides an in-depth exploration of 2-Amino-2-cyclopropylethan-1-ol as a versatile chiral building block. We will delve into its synthesis, with a focus on achieving high enantiopurity, and present detailed protocols for its application in the construction of complex, biologically active molecules, including key intermediates for antiviral agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis. Below is a summary of key data for 2-Amino-2-cyclopropylethan-1-ol.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁NO | [5] |
| Molecular Weight | 101.15 g/mol | [6] |
| Appearance | Colorless oil or solid | General Knowledge |
| Boiling Point | Approx. 185-190 °C (predicted) | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol | General Knowledge |
| pKa (amine) | ~9.5 (estimated) | General Knowledge |
Spectroscopic Data for (S)-2-Amino-2-cyclopropylethan-1-ol Hydrochloride
| Data Type | Key Features | Reference |
| ¹H NMR | δ (ppm) in D₂O: 3.8-4.0 (m, 2H, -CH₂OH), 3.2-3.4 (m, 1H, -CH(NH₂)-), 1.0-1.2 (m, 1H, cyclopropyl-CH), 0.5-0.8 (m, 4H, cyclopropyl-CH₂) | [1][7][8] |
| ¹³C NMR | δ (ppm) in D₂O: 65-67 (-CH₂OH), 55-57 (-CH(NH₂)-), 10-12 (cyclopropyl-CH), 2-5 (cyclopropyl-CH₂) | [8] |
| Mass Spec. | (M+H)⁺ = 102.0917 m/z | [9][10][11][12] |
Enantioselective Synthesis of 2-Amino-2-cyclopropylethan-1-ol
The biological activity of chiral molecules is often stereospecific. Therefore, access to enantiomerically pure building blocks is a prerequisite for modern drug discovery. Here, we outline two robust strategies for obtaining the (S) and (R) enantiomers of 2-Amino-2-cyclopropylethan-1-ol.
Strategy 1: Chiral Resolution of Racemic 2-Amino-2-cyclopropylethan-1-ol
This classical yet effective method relies on the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.[13][14][15][16]
Workflow for Chiral Resolution:
Caption: Chiral resolution workflow.
Protocol 1: Chiral Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 2-Amino-2-cyclopropylethan-1-ol (1.0 eq) in methanol. To this solution, add a solution of (+)-tartaric acid (0.5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to allow for salt formation.
-
Fractional Crystallization: Cool the mixture to 0-5 °C and allow it to stand for several hours, or until significant precipitation is observed. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will crystallize out of solution.
-
Isolation of the (S)-Enantiomer: Collect the crystalline solid by filtration and wash with a small amount of cold methanol. The enantiomeric excess (ee) of the amine in the salt can be determined at this stage by chiral HPLC or by NMR analysis after conversion to a Mosher's ester. Recrystallization from methanol can be performed to improve diastereomeric purity if necessary.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution to a pH > 11 with a strong base, such as 2M sodium hydroxide.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-2-Amino-2-cyclopropylethan-1-ol.
-
Isolation of the (R)-Enantiomer: The (R)-enantiomer can be recovered from the mother liquor from the initial crystallization by basification and extraction, as described in steps 4-6.
Causality Behind Experimental Choices: The choice of a half-equivalent of tartaric acid is strategic to selectively precipitate one diastereomeric salt. Methanol is a common solvent for this resolution as it often provides a good balance of solubility for both diastereomeric salts, allowing for effective fractional crystallization.
Strategy 2: Asymmetric Synthesis from a Chiral Pool
An alternative and often more elegant approach is to synthesize the desired enantiomer directly from a readily available chiral starting material, such as an amino acid.[17][18] This avoids the potential loss of 50% of the material inherent in classical resolution.
Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow.
Protocol 2: Asymmetric Synthesis from (S)-Serine (Conceptual)
Note: This is a conceptual protocol based on established synthetic transformations. Specific reaction conditions may require optimization.
-
Protection: Protect the amine of (S)-serine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate), and the carboxylic acid as a methyl or ethyl ester.
-
Formation of a Vinyl Glycine Derivative: Convert the protected serine derivative into a vinyl glycine derivative. This can be achieved through various methods, such as elimination of the hydroxyl group after conversion to a good leaving group (e.g., mesylate or tosylate).
-
Diastereoselective Cyclopropanation: Perform a diastereoselective cyclopropanation of the vinyl glycine derivative. The Simmons-Smith reaction (using diethylzinc and diiodomethane) is a common method for this transformation.[19] The stereochemistry of the existing chiral center will direct the facial selectivity of the cyclopropanation.
-
Reduction of the Ester: Reduce the ester group to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LAH) in THF.
-
Deprotection: Remove the amine protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final product, (S)-2-Amino-2-cyclopropylethan-1-ol.
Causality Behind Experimental Choices: The use of a chiral pool starting material like serine provides a stereodefined template. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions. The diastereoselective cyclopropanation is the key stereochemistry-determining step, and the choice of cyclopropanating agent and conditions will influence the diastereomeric ratio.
Applications in the Synthesis of Bioactive Molecules
The unique structural and conformational properties of 2-Amino-2-cyclopropylethan-1-ol make it a valuable building block for a range of bioactive molecules, particularly in the antiviral and enzyme inhibitor fields.
Case Study: Synthesis of HCV Protease Inhibitor Precursors (e.g., Grazoprevir)
The hepatitis C virus (HCV) NS3/4A protease is a key enzyme in the viral life cycle, making it a prime target for antiviral therapy. Grazoprevir is a potent HCV NS3/4A protease inhibitor that features a complex macrocyclic structure.[2][4][20][21] While the final drug molecule is complex, key fragments can be synthesized using chiral building blocks derived from cyclopropyl amino alcohols.
Although a direct synthetic route from 2-Amino-2-cyclopropylethan-1-ol to a key Grazoprevir intermediate is not explicitly detailed in a single publication, the structural similarity of fragments within Grazoprevir to derivatives of our title compound is evident. The synthesis of a functionalized trans-cyclopropoxy building block for Grazoprevir has been reported starting from (S)-epichlorohydrin, highlighting the importance of chiral cyclopropyl structures in its synthesis.[2][3]
Conceptual Synthetic Application:
Caption: Conceptual pathway to Grazoprevir.
Application in the Synthesis of Antiviral Nucleoside Analogues
The structural rigidity and unique stereochemistry of cyclopropyl-containing nucleoside analogues can lead to potent and selective antiviral activity. A notable example is the synthesis of 9-[[cis-1', 2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine, which has demonstrated extremely potent activity against herpes simplex virus type-1 (HSV-1).[22] The (1'S,2'R)-enantiomer, in particular, exhibited an IC₅₀ of 0.020 µg/mL against HSV-1, significantly more potent than acyclovir (IC₅₀ of 0.81 µg/mL).[22]
Table of Antiviral Activity of a Cyclopropyl Nucleoside Analogue
| Compound | Virus | IC₅₀ (µg/mL) | Reference |
| (1'S,2'R)-3a | HSV-1 | 0.020 | [22] |
| Acyclovir | HSV-1 | 0.81 | [22] |
This highlights the potential of chiral cyclopropyl amino alcohols as precursors for novel antiviral agents.
General Protocols for Derivatization
The amino and hydroxyl groups of 2-Amino-2-cyclopropylethan-1-ol provide two handles for further synthetic modification. Below are general protocols for common transformations.
Protocol 3: N-Acylation
-
Reaction Setup: Dissolve 2-Amino-2-cyclopropylethan-1-ol (1.0 eq) and a non-nucleophilic base, such as triethylamine (1.2 eq), in a suitable aprotic solvent like dichloromethane or THF.
-
Acylation: Cool the solution to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: O-Alkylation (via Mitsunobu Reaction)
The Mitsunobu reaction allows for the conversion of the primary alcohol to an ether with inversion of configuration if a chiral secondary alcohol were used. For a primary alcohol, it is a reliable method for O-alkylation.[5][23]
-
Reaction Setup: Dissolve N-protected 2-Amino-2-cyclopropylethan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and the acidic nucleophile (e.g., a phenol for ether formation, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight.
-
Workup and Purification: Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Conclusion and Future Outlook
2-Amino-2-cyclopropylethan-1-ol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its unique structural features, conferred by the cyclopropyl ring, can impart favorable properties to target molecules, including enhanced potency and improved metabolic stability. The synthetic accessibility of its enantiomerically pure forms, through either chiral resolution or asymmetric synthesis, further enhances its utility.
The successful incorporation of related cyclopropyl moieties into potent antiviral agents like Grazoprevir underscores the importance of this structural class. Future research will likely focus on the development of more efficient and scalable asymmetric syntheses of 2-Amino-2-cyclopropylethan-1-ol and its derivatives, as well as their application in the design of novel therapeutics targeting a broader range of diseases.
References
-
Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. (1995). Journal of Medicinal Chemistry, 38(21), 4258-4266. [Link]
-
Supporting Information - The Royal Society of Chemistry. (2012). Retrieved February 12, 2026, from [Link]
-
Grazoprevir (135) was synthesised from three building blocks as indicated. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Xu, F., et al. (2017). Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir. Organic Letters, 19(21), 5880–5883. [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Asymmetric Synthesis of Functionalized trans- Cyclopropoxy Building Block for Grazoprevir | Request PDF. (2017). ResearchGate. [Link]
-
Final stages for the synthesis of grazoprevir. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Chiral resolution. (n.d.). chemeurope.com. Retrieved February 12, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2017). Molecules, 22(10), 1698. [Link]
- A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. (n.d.). Google Patents.
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved February 12, 2026, from [Link]
-
Rapid quantitative 1H–13C two-dimensional NMR with high precision. (2016). Scientific Reports, 6, 30351. [Link]
-
Chapter 7 Mass spectrometry | Omics Data Analysis. (n.d.). Retrieved February 12, 2026, from [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023, January 28). Chemistry LibreTexts. [Link]
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). Catalysts, 14(5), 321. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). Retrieved February 12, 2026, from [Link]
-
Cytotoxic properties CC50 (A), antiviral activity IC50 (B), and selectivity index SI (C) of compounds 3–13 and ribavirin. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Grazoprevir. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). Molecules, 27(6), 1988. [Link]
-
Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. (2021). Journal of the American Chemical Society, 143(9), 3463–3469. [Link]
-
Non-Covalent Reactions Supporting Antiviral Development. (2022). Molecules, 27(19), 6523. [Link]
-
2-[cyclopropyl(methyl)amino]ethan-1-ol. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2021). Molecules, 26(10), 2739. [Link]
-
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. (2016). Molecules, 21(7), 919. [Link]
-
Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids. (2024). Journal of Mass Spectrometry, e5002. [Link]
-
Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute. Retrieved February 12, 2026, from [Link]
-
Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Mass spectrometry for proteomics - part 2. (2016, July 24). YouTube. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 9. PubChemLite - 2-[cyclopropyl(methyl)amino]ethan-1-ol (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 10. iris.unito.it [iris.unito.it]
- 11. broadinstitute.org [broadinstitute.org]
- 12. researchgate.net [researchgate.net]
- 13. Chiral resolution - Wikipedia [en.wikipedia.org]
- 14. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of 2-Amino-2-cyclopropylethan-1-ol
Abstract
This technical guide provides detailed protocols and expert insights for the selective N-protection of 2-Amino-2-cyclopropylethan-1-ol, a valuable building block in medicinal chemistry and drug development. Recognizing the unique structural features of this amino alcohol, including the sterically demanding cyclopropyl group, this document outlines optimized procedures for the introduction of common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The causality behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to ensure high-yield, selective, and reproducible outcomes. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction: Strategic Considerations for N-Protection
The selective protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules like pharmaceuticals.[1] The primary amine in 2-Amino-2-cyclopropylethan-1-ol is a nucleophilic and basic center that can interfere with desired chemical transformations at other sites of the molecule.[2] Therefore, its temporary masking as a less reactive carbamate is crucial for achieving controlled and predictable synthetic outcomes.[2]
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease of its subsequent removal. This guide focuses on three of the most widely employed N-protecting groups in contemporary synthesis: Boc, Cbz, and Fmoc.[3][4][5] Each of these groups offers a distinct profile of stability and deprotection conditions, allowing for orthogonal protection strategies in the synthesis of multifunctional compounds.[6][7]
A key challenge in the N-protection of 2-Amino-2-cyclopropylethan-1-ol is the selective reaction at the nitrogen atom in the presence of a primary alcohol. Fortunately, amines are generally more nucleophilic than alcohols, which allows for a high degree of selectivity under carefully controlled conditions.[6][8] This document will provide protocols designed to maximize this inherent reactivity difference.
Comparative Overview of N-Protecting Groups
A summary of the key characteristics of the Boc, Cbz, and Fmoc protecting groups is presented in the table below, providing a quick reference for selecting the most appropriate group for a given synthetic route.
| Protecting Group | Reagent | Key Advantages | Deprotection Conditions | Orthogonality |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Stable to a wide range of non-acidic conditions; easily removed with mild acid.[6] | Acid-labile (e.g., TFA, HCl).[9][10][11][12] | Orthogonal to Fmoc and Cbz.[6][7] |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions; removable by catalytic hydrogenolysis.[2][7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][10][13] | Orthogonal to Boc and Fmoc.[7] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Stable to acidic conditions; readily cleaved by mild bases.[14][15][16] | Base-labile (e.g., piperidine).[16] | Orthogonal to Boc and Cbz.[7][14] |
Experimental Protocols
The following protocols are designed to be robust and reproducible for the N-protection of 2-Amino-2-cyclopropylethan-1-ol. It is recommended that all reactions be performed in a well-ventilated fume hood with appropriate personal protective equipment.
N-Boc Protection Protocol
The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of introduction and mild, acid-catalyzed removal.[10] The use of di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for Boc protection.[6]
Reaction Scheme:
N-Boc Protection Workflow
Materials:
-
2-Amino-2-cyclopropylethan-1-ol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 2-Amino-2-cyclopropylethan-1-ol (1.0 eq.) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5-10 minutes at room temperature. Alternatively, an aqueous solution of sodium hydroxide can be used in a biphasic system.[9]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in the same solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. If THF was used as the solvent, add an organic solvent like ethyl acetate for extraction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel if necessary.
Mechanism of N-Boc Protection:
Mechanism of Boc Protection
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate.[11][17] This is followed by the elimination of a tert-butoxycarbonyl group, which subsequently decomposes to tert-butanol and carbon dioxide.[17]
N-Cbz Protection Protocol
The benzyloxycarbonyl (Cbz) group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations.[2][7] It is typically introduced using benzyl chloroformate (Cbz-Cl).[7][18]
Reaction Scheme:
N-Cbz Protection Workflow
Materials:
-
2-Amino-2-cyclopropylethan-1-ol
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 2-Amino-2-cyclopropylethan-1-ol (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Base Addition: Add sodium bicarbonate (2.0-3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq.) to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography.
Mechanism of N-Cbz Protection:
Mechanism of Cbz Protection
The amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.[7][13] The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and the liberated HCl is neutralized by the base present in the reaction mixture.[7]
N-Fmoc Protection Protocol
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis due to its lability to mild basic conditions.[15][19] It is typically introduced using Fmoc-Cl or Fmoc-OSu.[14][15]
Reaction Scheme:
N-Fmoc Protection Workflow
Materials:
-
2-Amino-2-cyclopropylethan-1-ol
-
9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane or Acetone
-
Water
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve 2-Amino-2-cyclopropylethan-1-ol (1.0 eq.) in a mixture of dioxane (or acetone) and 10% aqueous sodium bicarbonate solution.
-
Reagent Addition: At room temperature, add a solution of Fmoc-OSu (1.05 eq.) in dioxane or acetone to the vigorously stirred amino alcohol solution.[19]
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography if needed.
Mechanism of N-Fmoc Protection:
Mechanism of Fmoc Protection
The mechanism is analogous to the Cbz protection, involving the nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent, followed by the elimination of the leaving group (chloride or N-hydroxysuccinimide).[14]
Troubleshooting and Expert Recommendations
-
Low Yields:
-
Ensure the starting amino alcohol is pure and dry.
-
Check the quality of the protecting group reagent; (Boc)₂O can decompose over time, and Cbz-Cl and Fmoc-Cl are moisture-sensitive.[14]
-
Optimize the reaction time and temperature. For sterically hindered amines, longer reaction times or slightly elevated temperatures may be necessary.
-
-
Side Reactions:
-
O-acylation: Although less likely due to the lower nucleophilicity of the alcohol, O-acylation can occur. Using stoichiometric amounts of the protecting reagent and maintaining a low reaction temperature can minimize this side reaction.
-
Di-protection: In the case of primary amines, double protection is generally not a concern with these carbamate-forming reagents under the specified conditions.
-
-
Purification Challenges:
-
If the protected product is an oil, purification by column chromatography is recommended. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.
-
If the product is a solid, recrystallization can be an effective purification method.
-
Conclusion
The N-protection of 2-Amino-2-cyclopropylethan-1-ol is a critical step in its utilization as a synthetic building block. The Boc, Cbz, and Fmoc protecting groups offer a versatile toolkit for chemists, each with its own set of advantages and specific applications. By following the detailed protocols and considering the expert recommendations provided in this guide, researchers can achieve efficient and selective N-protection, paving the way for the successful synthesis of novel and complex molecular architectures.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]
-
WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
-
ACS Publications. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PMC. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
-
PMC. Direct N-alkylation of unprotected amino acids with alcohols. [Link]
-
ResearchGate. Synthesis of N-BOC amines by various routes. [Link]
-
NIH. Synthesis of N-Boc-bicycloproline. [Link]
-
PMC. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. [Link]
- Google Patents. US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
ResearchGate. Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 5. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Comprehensive Analytical Characterization of 2-Amino-2-cyclopropylethan-1-ol Hydrochloride
Executive Summary
This application note details the analytical protocol for 2-Amino-2-cyclopropylethan-1-ol hydrochloride (CAS: 1623432-63-2 / 776315-67-4), a critical chiral building block in pharmaceutical synthesis. Due to its high polarity, lack of a strong UV chromophore, and specific stereochemical features, this molecule presents unique challenges for standard QC workflows.
This guide provides two distinct HPLC methodologies—Pre-column Derivatization (UV) for high-sensitivity quantification and HILIC-CAD for direct analysis—alongside a structural validation protocol using 1H/13C NMR .
Compound Profile[1][2][3]
-
Chemical Formula:
-
Molecular Weight: 137.61 g/mol
-
Key Features: Cyclopropyl ring (high strain), primary amine, primary alcohol, chiral center at C2.
-
Analytical Challenges:
-
UV Invisibility: Lacks aromatic rings or conjugated
-systems; negligible absorption >210 nm. -
Retention: Highly hydrophilic; elutes in the void volume on standard C18 columns.
-
Stereochemistry: Requires separation of enantiomers (S vs. R) if used as a chiral intermediate.
-
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate analytical technique based on laboratory capabilities and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal analytical method based on instrumentation and data requirements.
Protocol A: High-Sensitivity HPLC via OPA Derivatization
Best for: Quality Control (QC), Impurity Profiling, and labs with standard UV detectors. Principle: The primary amine reacts with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative that absorbs strongly at 340 nm.
Reagents & Preparation
-
Derivatization Reagent: Dissolve 10 mg OPA in 0.5 mL methanol. Add 2 mL of 0.4 M borate buffer (pH 10.2) and 20 µL 2-mercaptoethanol. Store in dark; use within 24 hours.
-
Sample Diluent: 0.1 M Borate Buffer (pH 9.5).
-
Mobile Phase A: 10 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Automated Pre-Column Derivatization Program
If using an autosampler with mixing capabilities (e.g., Agilent/Waters):
-
Draw 5 µL Sample.
-
Draw 5 µL Reagent.
-
Mix in loop/vial (Wait time: 1.0 min).
-
Inject.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 338 nm (Reference 500 nm) or Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Injection Vol | 10 µL (Derivatized mixture) |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 15.0 | 90 | 10 |
System Suitability (Acceptance Criteria)
-
Tailing Factor: < 1.5 for the main peak.[1]
-
Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=6).
-
Theoretical Plates: > 5000.
Protocol B: Direct Analysis via HILIC-CAD
Best for: R&D, Stability Studies, and labs wishing to avoid derivatization. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-layer partition mechanism. Charged Aerosol Detection (CAD) detects non-volatile analytes regardless of chromophore.
Chromatographic Conditions
| Parameter | Setting |
| Column | Amide-HILIC (e.g., Waters XBridge Amide or TSKgel Amide-80), 100 x 2.1 mm, 2.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 adjusted w/ Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Temp | 35°C |
| Detector | CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C) |
Isocratic Method (Recommended for Robustness)
-
Ratio: 15% A / 85% B.
-
Note: High organic content is required for HILIC retention.[2] Increasing water (Phase A) decreases retention time.
Critical Technical Insight
Salt Mismatch: The sample is a Hydrochloride salt. In HILIC, injecting high concentrations of chloride ions can suppress signal or cause peak splitting.
-
Solution: Dissolve the sample in the starting mobile phase (85% ACN / 15% Buffer). Do not dissolve in pure water.
Protocol C: NMR Structural Characterization
Objective: Confirm identity, assess diastereomeric purity, and verify salt stoichiometry.
Sample Preparation
-
Solvent: DMSO-d6 is preferred over
.-
Reason:
causes exchange of the labile protons ( , ), making them invisible. DMSO-d6 allows observation of the full proton set and coupling to the OH group.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
1H NMR Assignment (400 MHz, DMSO-d6)
The cyclopropyl group induces significant shielding, shifting protons upfield.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.0 - 8.3 | Broad s | 3H | Ammonium protons (deshielded by positive charge). | |
| 5.2 - 5.4 | t or dd | 1H | Hydroxyl proton (visible in DMSO). | |
| 3.6 - 3.8 | m | 2H | Diastereotopic protons due to adjacent chiral center. | |
| 2.6 - 2.8 | m | 1H | Alpha-proton. Shielded relative to standard amino acids due to cyclopropyl ring current. | |
| 0.9 - 1.1 | m | 1H | Cyclopropyl CH | Methine proton of the ring. |
| 0.3 - 0.6 | m | 4H | Cyclopropyl | Characteristic high-field "roofing" multiplets. |
13C NMR Key Signals
-
~60-65 ppm:
(Deshielded by oxygen). -
~55-58 ppm:
(Chiral center). -
~10-15 ppm: Cyclopropyl CH.
-
~2-5 ppm: Cyclopropyl
(High field diagnostic).
Troubleshooting & Causality
Issue: "Ghost Peaks" in HPLC Method A (Derivatization)
-
Observation: Small peaks appearing before the main peak.
-
Causality: OPA is unstable and degrades over time. It also reacts with trace amines in the buffer or water.
-
Correction: Prepare OPA reagent daily. Use HPLC-grade water. Run a "Blank Derivatization" (Buffer + Reagent) to identify system peaks.
Issue: Split Peaks in HILIC (Method B)
-
Observation: The main peak appears as a doublet or has a shoulder.
-
Causality: Solvent mismatch. Injecting an aqueous sample into a high-organic HILIC column causes local phase collapse.
-
Correction: Ensure sample diluent matches the initial mobile phase (e.g., 85% ACN).
Issue: Missing OH/NH peaks in NMR
-
Observation: Spectrum looks clean but lacks integration for 4 protons.
-
Causality: Water contamination in DMSO-d6 facilitates proton exchange.
-
Correction: Use a fresh ampoule of DMSO-d6 or add activated molecular sieves to the NMR tube.
References
-
Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development Guide. [Link]
-
JASCO. Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. [Link]
-
Organic Chemistry Data. 1H NMR Chemical Shifts of Cyclopropane and Derivatives. [Link]
Sources
Derivatization of 2-Amino-2-cyclopropylethan-1-ol for Enhanced Bioanalytical Detection
<APPLICATION NOTE >
Introduction
2-Amino-2-cyclopropylethan-1-ol is a valuable building block in medicinal chemistry, possessing a unique combination of a primary amine, a primary alcohol, and a cyclopropyl group. This structure imparts specific conformational constraints and metabolic stability, making it an attractive scaffold for novel therapeutics. However, the inherent properties of this amino alcohol—high polarity and the lack of a strong chromophore or fluorophore—present significant challenges for its direct quantification in complex biological matrices such as plasma, urine, or tissue homogenates.
To overcome these analytical hurdles, derivatization is an essential strategy. Chemical modification of the amino and/or hydroxyl moieties can significantly improve the analyte's properties for various bioanalytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Derivatization can enhance detectability, improve chromatographic resolution, and increase volatility for GC analysis. This application note provides a comprehensive guide to the derivatization of 2-Amino-2-cyclopropylethan-1-ol for bioassays, detailing strategies, protocols, and analytical considerations.
The Rationale for Derivatization in Bioassays
The primary objectives for derivatizing 2-Amino-2-cyclopropylethan-1-ol are:
-
Enhanced Sensitivity and Selectivity: Introduction of a fluorescent or UV-absorbing tag allows for highly sensitive detection by HPLC with fluorescence (FLD) or UV-Vis detectors. This is particularly crucial when dealing with the low concentrations typically encountered in biological samples.
-
Improved Chromatographic Behavior: Derivatization can reduce the polarity of the analyte, leading to better peak shape, reduced tailing, and improved separation from endogenous interferences on reverse-phase HPLC columns.
-
Increased Volatility for GC Analysis: For gas chromatography, derivatization is often mandatory to convert the non-volatile amino alcohol into a thermally stable and volatile derivative suitable for GC-MS or GC-FID analysis.
-
Enantiomeric Resolution: In cases where the stereochemistry of the amino alcohol is critical for its biological activity, chiral derivatizing agents can be employed to form diastereomers that can be separated on a non-chiral stationary phase.
Derivatization Strategies: Targeting the Functional Groups
The presence of both a primary amine and a primary alcohol offers multiple avenues for derivatization. The choice of strategy will depend on the analytical platform, the desired level of sensitivity, and whether simultaneous or selective derivatization of the functional groups is required.
Targeting the Primary Amine
The primary amine is a highly reactive nucleophile, making it the most common target for derivatization.
-
Fluorescent Labeling: Reagents that introduce a fluorophore are ideal for achieving high sensitivity in HPLC-FLD.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This reaction is fast, occurs under mild conditions, and is well-suited for automation.
-
Dansyl Chloride (DNS-Cl): A classic reagent that reacts with primary and secondary amines to produce stable, fluorescent derivatives.
-
N-hydroxysuccinimide (NHS) Esters of Fluorescent Dyes: A wide variety of fluorescent dyes are available as NHS esters, which react efficiently with primary amines to form stable amide bonds.
-
-
UV-Absorbing Labels: For HPLC-UV analysis, reagents that introduce a strong chromophore are used.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, UV-active derivatives.
-
Targeting the Primary Alcohol
The hydroxyl group can be derivatized, often in conjunction with the amine, particularly for GC analysis.
-
Silylation: This is the most common derivatization method for GC analysis of compounds with active hydrogens. Silylating reagents replace the active hydrogen of the hydroxyl and amino groups with a trimethylsilyl (TMS) or other silyl group, increasing volatility and thermal
The Strategic Integration of Heterocyclic Scaffolds in Modern Drug Discovery
Introduction: The Ubiquity and Utility of Heterocycles in Medicine
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are a cornerstone of medicinal chemistry.[1][2][3] Their prevalence is remarkable; an analysis of FDA-approved drugs reveals that the vast majority—over 85% by some estimates—contain at least one heterocyclic scaffold.[4] This widespread use is not coincidental but is rooted in the unique physicochemical properties that heteroatoms like nitrogen, oxygen, and sulfur impart to these molecules.[1][5]
The inclusion of heteroatoms introduces polarity, the capacity for hydrogen bonding, and specific electronic effects that are critical for molecular recognition by biological targets such as enzymes and receptors.[1][5] These features allow heterocyclic drugs to achieve high binding affinity and selectivity.[6][7] Furthermore, incorporating these scaffolds can significantly modulate a drug candidate's pharmacokinetic profile, influencing its solubility, permeability, metabolic stability, and bioavailability.[7][8][9] From the life-saving β-lactam rings in penicillins to the pyridine motifs in kinase inhibitors, heterocycles are indispensable tools for addressing a wide spectrum of diseases, including cancer, infectious diseases, and cardiovascular conditions.[1][10][11]
This guide provides an in-depth exploration of the strategic incorporation of these vital scaffolds, detailing key synthetic protocols and the rationale behind their application in the drug discovery workflow.
Part 1: Core Strategies for Heterocycle Incorporation
The decision to incorporate a heterocyclic scaffold is driven by a clear set of strategic goals aimed at optimizing a lead compound. The following workflow illustrates the iterative process of design, synthesis, and evaluation.
Caption: Drug Discovery Workflow using Heterocyclic Scaffolds.
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism is a powerful strategy where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties to enhance biological activity or improve physicochemical characteristics.[8] Heterocycles are exceptional bioisosteres for common functional groups, offering a stable and synthetically accessible alternative.
A classic example is the replacement of a carboxylic acid group with a five-membered nitrogen-containing heterocycle like a tetrazole.
| Property | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Rationale for Replacement |
| pKa | ~4-5 | ~4.5-5 | The tetrazole ring mimics the acidity of a carboxylic acid, preserving key ionic interactions with the biological target. |
| Metabolic Stability | Prone to reduction or conjugation. | Generally more resistant to metabolic degradation. | Improves drug half-life and reduces metabolic liabilities. |
| Lipophilicity (logP) | Lower | Higher | Can enhance membrane permeability and oral absorption.[9] |
| Target Interaction | Planar carboxylate | Planar ring system | The tetrazole provides a rigid scaffold that can maintain or improve binding geometry. |
This strategy is widely employed to overcome metabolic instability or to fine-tune a compound's acidity and lipophilicity without disrupting the essential binding interactions.
Scaffold Hopping: Exploring New Chemical Space
Scaffold hopping involves replacing the central core of a known active molecule with a novel heterocyclic system while preserving the original orientation of key binding functionalities. This is a crucial strategy for several reasons:
-
Novelty and Intellectual Property (IP): It allows for the creation of new chemical entities that are structurally distinct from competitor compounds.
-
Improved Properties: The new scaffold can offer superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Overcoming "Patent-Busting": It provides a path to develop proprietary drugs in a field with established pharmacophores.
For instance, a core phenyl ring could be "hopped" to a pyridine, pyrimidine, or indole scaffold. The choice of the new scaffold is guided by computational modeling to ensure that the key pharmacophoric elements remain correctly positioned for target engagement. Pyridine, for example, is often called a "privileged scaffold" due to its frequent appearance in successful drugs, offering a planar structure with a hydrogen bond acceptor.[5]
Part 2: Key Synthetic Protocols for Heterocycle Incorporation
The ability to reliably and efficiently synthesize substituted heterocycles is paramount. Modern cross-coupling reactions have revolutionized this field, offering robust methods for forming C-C and C-N bonds.
Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Heteroaryl Linkages
The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry, prized for its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast array of boronic acid reagents.
Objective: To couple a heterocyclic halide (e.g., 2-chloropyridine) with a functionalized aryl boronic acid to generate a biaryl product, a common motif in kinase inhibitors.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4), tribasic (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
Step-by-Step Protocol:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridine, 4-methoxyphenylboronic acid, and K3PO4.
-
Catalyst Preparation: In a separate vial, briefly purge the palladium acetate and SPhos ligand with nitrogen. Add them to the reaction flask.
-
Solvent Addition: Add toluene and water to the flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen for 5-10 minutes by bubbling the gas through the solvent mixture.
-
Reaction: Place the flask under a positive pressure of nitrogen and heat to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify by flash column chromatography on silica gel to yield the desired 2-(4-methoxyphenyl)pyridine.
Causality and Troubleshooting:
-
Why Palladium/SPhos? This catalyst system is highly efficient for coupling with electron-deficient heteroaryl chlorides like 2-chloropyridine. SPhos is a bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition and reductive elimination steps.
-
Why K3PO4? A base is required to activate the boronic acid for transmetalation. K3PO4 is a moderately strong base that is effective in this two-phase system.
-
Troubleshooting - Low Yield: If the yield is low, ensure all reagents are dry and the system was thoroughly deoxygenated. Oxygen can deactivate the Pd(0) catalyst. Consider using a different ligand or a stronger base if starting materials persist.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for installing nitrogen-containing groups, including amines and amides, onto heterocyclic scaffolds—a key step in building many pharmacologically active molecules.[12]
Objective: To synthesize an N-arylated piperazine, a common scaffold in drugs targeting the central nervous system (CNS).
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Piperazine (1.2 mmol, 1.2 equiv)
-
tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.015 mmol, 1.5 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Step-by-Step Protocol:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a nitrogen-filled glovebox.
-
Reagent Addition: In a reaction vial, combine 4-bromoanisole, piperazine, Pd2(dba)3, RuPhos, and NaOtBu.
-
Solvent and Sealing: Add toluene, seal the vial with a screw cap, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 100-110 °C with stirring.
-
Monitoring: Monitor for the disappearance of 4-bromoanisole via GC-MS or LC-MS. Reactions are often complete in 12-24 hours.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH4Cl). Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na2SO4.
-
Purification: After concentration, purify the crude material by column chromatography to obtain 1-(4-methoxyphenyl)piperazine.
Causality and Troubleshooting:
-
Why RuPhos? RuPhos is a biaryl phosphine ligand specifically designed for C-N cross-coupling. Its structure facilitates the reductive elimination step, which is often rate-limiting in these reactions.
-
Why NaOtBu? A strong, non-nucleophilic base is required. NaOtBu is effective at deprotonating the amine without competing in side reactions.
-
Troubleshooting - Catalyst Decomposition: The deep purple color of Pd2(dba)3 should give way to a yellow/brown solution. If it turns black (palladium metal crashing out), the catalyst has likely died. This points to oxygen or water contamination.
Part 3: Case Study - Heterocycles in Kinase Inhibitor Design
Background: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Many kinase inhibitors are designed to compete with ATP for binding in the enzyme's active site.
The Role of the Heterocycle: The adenine core of ATP is a purine, a fused nitrogen-containing heterocycle. Therefore, heterocyclic scaffolds that can mimic adenine's hydrogen bonding pattern are excellent starting points for kinase inhibitor design.[13] Imatinib, a groundbreaking drug for chronic myeloid leukemia, features pyrimidine and pyridine rings that are crucial for its activity.[7]
Caption: Imatinib Inhibition of the BCR-ABL Pathway.
In the development of a hypothetical kinase inhibitor, a medicinal chemist might start with a pyrimidine core. Using the Suzuki coupling protocol described above, various aryl groups can be attached at different positions. The Buchwald-Hartwig amination can then be used to install amine-containing side chains, which can form additional hydrogen bonds or ionic interactions to improve potency and selectivity. This iterative synthetic approach, guided by biological data, allows for the rapid optimization of a lead compound into a viable drug candidate.
Conclusion
Heterocyclic scaffolds are not merely passive frameworks but active contributors to the biological and physical properties of a drug molecule. Their strategic incorporation, enabled by powerful synthetic methods like palladium-catalyzed cross-coupling, is a central pillar of modern drug discovery. By understanding the rationale behind bioisosteric replacement and scaffold hopping, and by mastering the key protocols for their synthesis, researchers can effectively navigate chemical space to design the next generation of safer and more effective therapeutics.[5]
References
- Role of Heterocycles in Drug Discovery: An Overview.World Journal of Advanced Research and Reviews.
- Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC.National Center for Biotechnology Information.
- Role of Heterocycles in Drug Discovery: An Overview.World Journal of Advanced Research and Reviews.
- MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS.Zenodo.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing.Royal Society of Chemistry.
- Heterocycles in drug discovery: Properties and preparation.Montclair State University.
- A Review on the Role of Heterocyclic Scaffolds in Drug Discovery.Semantic Scholar.
- FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC.National Center for Biotechnology Information.
- FDA approved 3-4 heterocyclic oxygen drugs.BOC Sciences.
- N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations.AiFChem.
- The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design.ResearchGate.
- Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.MSE Supplies.
- From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles.ACS Publications.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.National Center for Biotechnology Information.
- Heterocyclic Compounds: Structure, Properties, and Applications.SlidePlayer.
- A Brief Overview on Physicochemical Properties in Medicinal Chemistry.Research and Reviews.
- MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS.IIP Series.
- Physicochemical properties | Medicinal Chemistry Class Notes.Fiveable.
- Heterocyclic Compounds in Medicinal Chemistry.MDPI Books.
Sources
- 1. amresearchjournal.com [amresearchjournal.com]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. iipseries.org [iipseries.org]
- 4. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalwjarr.com [journalwjarr.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rroij.com [rroij.com]
- 9. Heterocyclic Compounds in Medicinal Chemistry | MDPI Books [mdpi.com]
- 10. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. msesupplies.com [msesupplies.com]
- 13. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-cyclopropylethan-1-ol
Status: Operational Ticket ID: YIELD-OPT-CPG-OH Assigned Specialist: Senior Application Scientist Subject: Optimizing Yield and Isolation of 2-Amino-2-cyclopropylethan-1-ol
Executive Summary
The synthesis of 2-Amino-2-cyclopropylethan-1-ol (reduced Cyclopropylglycine) presents a specific set of challenges distinct from standard amino acid reductions. While the cyclopropane ring is robust against hydride reducing agents, it is sensitive to catalytic hydrogenation and strong acidic conditions.
The primary cause of low yield in this synthesis is rarely the reduction reaction itself, but rather product loss during the workup and isolation phases due to the high water solubility of the amino alcohol and the formation of stable aluminum chelates.
This guide provides a root-cause analysis and validated protocols to recover "lost" yield.
Module 1: Strategic Route Selection
Before troubleshooting the workup, ensure the reduction method is compatible with the cyclopropyl moiety and your equipment capabilities.
Comparison of Reduction Methods
| Feature | Method A: Lithium Aluminum Hydride (LAH) | Method B: NaBH₄ / I₂ (System) | Method C: Borane-DMS (BMS) |
| Yield Potential | High (85-95%) | Excellent (90-98%) | Good (80-90%) |
| Cyclopropane Safety | Safe (Ring intact) | Safe (Ring intact) | Safe (Ring intact) |
| Workup Difficulty | High (Aluminum emulsions) | Low (Aqueous extraction) | Moderate (Methanol quench req.) |
| Scalability | Difficult (Exothermic, Sludge) | High (Easier heat management) | Moderate |
| Recommendation | Use for small scale (<5g) | Recommended for Scale-Up | Use if Lewis Acid sensitivity exists |
The "Hidden" Yield Killer: Cyclopropane Ring Opening
-
Contraindication: Do NOT use Catalytic Hydrogenation (
, Pd/C) to reduce intermediate esters or oximes. This will open the cyclopropane ring to form straight-chain propyl derivatives, resulting in a complex mixture and apparent "low yield" of the cyclic product. -
Acid Sensitivity: Avoid strong mineral acids (
, ) during workup if possible; the ring strain makes the molecule susceptible to acid-catalyzed ring opening.
Module 2: Critical Workup Protocols
The most common user report is: "The reaction showed completion on TLC, but I recovered <30% mass after extraction." This is due to aluminum salts trapping the amino alcohol.
Protocol A: The Modified Fieser Workup (For LAH)
Standard Fieser workups often fail for amino alcohols because the precipitate traps the polar product.
Step-by-Step:
-
Dilute reaction mixture with diethyl ether (wet ether is preferred).
-
Cool to 0°C.
-
For every 1.0 g of LAH used, add sequentially:
-
1.0 mL Water (Add slowly!)
-
1.0 mL 15% NaOH solution
-
3.0 mL Water
-
-
CRITICAL MODIFICATION: Warm to room temperature and stir vigorously for 1 hour . The precipitate must turn from gray slime to a white, granular sand.
-
Filter through a sintered glass funnel.
-
Reslurry: Do not just wash the filter cake. Transfer the white solid back to a flask, stir with boiling THF or refluxing ether for 15 minutes, and filter again. This releases occluded product.
Protocol B: Rochelle’s Salt (The "Gold Standard" for Amino Alcohols)
Use this if the Fieser method yields a sticky gel.
-
Quench the reaction at 0°C with ethyl acetate (to consume excess hydride).
-
Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use roughly 20 mL per gram of LAH.
-
Stir vigorously at room temperature until two clear layers form.
-
Note: This can take 2-12 hours. Do not rush this. The aluminum coordinates to the tartrate, releasing your amino alcohol into the organic phase (or water phase, see Module 3).
-
Module 3: Isolation of Hydrophilic Product
2-Amino-2-cyclopropylethan-1-ol is highly polar. It prefers water over ether/DCM. If you use a standard extraction, you will leave 60% of your product in the aqueous waste.
The "Salting Out" & Extraction Strategy
If your product is trapped in the aqueous phase (common with Rochelle's salt workup):
-
Saturation: Saturate the aqueous phase with solid
or . -
Solvent Choice: Do NOT use Diethyl Ether or Hexanes.
-
Primary Choice:
: Isopropanol (3:1 ratio). -
Secondary Choice:
-Butanol (requires high-vac rotovap later). -
Continuous Extraction: If available, use a liquid-liquid continuous extractor with DCM for 24-48 hours.
-
-
Drying: Dry organic layer over
(Sodium Sulfate), not (Magnesium Sulfate), as the amine can coordinate to Magnesium, leading to loss on the drying agent.
Visualizing the Workflow
The following diagram illustrates the decision matrix for maximizing yield based on your current stage and observation.
Caption: Decision tree for reagent selection and workup optimization to maximize recovery of hydrophilic amino alcohols.
Troubleshooting Guide (FAQ)
Q: The product smells correct but the NMR shows a complex aliphatic mixture.
-
Diagnosis: Ring Opening.[1]
-
Cause: Did you use
? Or did you heat the reaction with strong acid? -
Fix: Switch to Hydride reduction (LAH or NaBH4). Ensure the cyclopropane ring is formed before the reduction step if building from scratch.
Q: I have a massive emulsion that won't separate.
-
Diagnosis: Aluminum Hydroxide Gel.[2]
-
Fix: Add saturated Rochelle's Salt solution and stir overnight. If time is critical, filter the emulsion through a pad of Celite, but be warned: you will lose product on the Celite unless you wash it with hot methanol (which then brings aluminum salts through).
Q: My yield is 40%. Where is the rest?
-
Diagnosis: Aqueous Phase Retention.
-
Fix: Take your aqueous waste layer. Saturate it with salt. Extract it 5 times with Chloroform:Isopropanol (3:1). Combine these extracts with your main batch. You will likely find the missing 50%.
Q: Can I distill this product?
-
Answer: Yes, but it requires high vacuum (<1 mmHg) due to hydrogen bonding. Be careful of thermal decomposition. Kugelrohr distillation is often the best method for small scales (1-5g) to avoid holdup volume loss.
References
-
Reduction of Amino Acids to Amino Alcohols (NaBH4/I2 System)
-
McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[4] The Journal of Organic Chemistry, 58.13 (1993): 3568-3571.
-
- Rochelle's Salt Workup Mechanism: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, pp. 581-595. (Classic Reference for Aluminum Hydride Workups).
-
Cyclopropane Stability
-
Wong, H. N. C., et al. "Cyclopropane amino acids: Synthesis and biological properties." Chemical Reviews, 89.1 (1989): 165-198.
-
- Purification of Hydrophilic Amines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard text for extraction solvent selection).
Sources
Technical Support Guide: Managing Hydrolytic Degradation of Cyclopropyl Amines at High pH
This is a comprehensive technical guide designed for the Technical Support Center of a pharmaceutical development organization. It addresses the specific stability challenges of cyclopropyl amines (specifically 2-substituted derivatives like tranylcypromine analogs) under high pH conditions.
Executive Summary & Mechanistic Insight[1][2]
The Core Issue: While cyclopropyl amines are generally kinetically stable, specific derivatives (particularly donor-acceptor or aryl-substituted cyclopropanes like those found in LSD1 inhibitors) exhibit a distinct vulnerability at high pH .
Contrary to the expectation that amines are stable in base, these moieties can undergo a pseudo-hydrolytic degradation . This is not a direct nucleophilic attack by hydroxide on the ring, but rather a base-promoted isomerization of the free amine to an unstable enamine/imine intermediate, which subsequently hydrolyzes to an aldehyde (e.g., hydrocinnamaldehyde) and a primary amine.
Key Driver: The formation of the Free Base . At pH > pKa (typically 8.5–9.5 for these amines), the ammonium species deprotonates. The free lone pair on the nitrogen facilitates ring-opening isomerization, a pathway effectively blocked when the nitrogen is protonated.
Diagnostic Workflow: Is Your Compound at Risk?
Use this decision matrix to determine if your cyclopropyl amine is susceptible to this specific high-pH degradation pathway.
Figure 1: Diagnostic logic for identifying base-mediated cyclopropyl amine instability.
Troubleshooting Guide & Protocols
Issue 1: Unexpected Impurity Growth During Basic Workup
Symptom: Appearance of an aldehyde impurity (e.g., M-Amine+O) during extraction with NaOH or NaHCO₃.
Root Cause: Transient exposure to high pH generates the free base, which rapidly isomerizes if the biphasic extraction time is prolonged or if the temperature is uncontrolled.
Corrective Protocol:
-
Switch Bases: Replace strong inorganic bases (NaOH) with milder alternatives like K₂CO₃ or K₃PO₄ if pKa allows.
-
Temperature Control: Perform all basic extractions at 0–5°C . The isomerization activation energy (
) is significant; cooling drastically reduces the rate. -
Quench Rapidly: Immediately back-extract into an acidic aqueous phase or dry and convert to a salt form (e.g., HCl, Tosylate) to "lock" the nitrogen lone pair.
Issue 2: Solid State Degradation in Tablets/Capsules
Symptom: Drug product stability failure at accelerated conditions (40°C/75% RH), showing ring-opened degradants.
Root Cause: Microenvironmental pH (pH_m) . Even if the bulk formulation seems neutral, basic excipients (e.g., Magnesium Stearate, Calcium Carbonate) can create localized high-pH zones that deprotonate the salt.
Corrective Protocol: Microenvironmental pH Modulation The goal is to maintain the local pH surface of the API particle below its pKa.
| Component | Recommendation | Rationale |
| Salt Selection | Bis-HCl, Tosylate, Mesylate | Strong acid salts resist deprotonation better than weak acid salts (e.g., succinate) in the presence of moisture. |
| Acidifier | Citric Acid, Tartaric Acid, Fumaric Acid | Add 1–5% w/w organic acid to the blend. This buffers the adsorbed water layer to acidic pH. |
| Lubricant | Sodium Stearyl Fumarate (SSF) | Avoid Magnesium Stearate (alkaline impurities). SSF is less basic and more compatible. |
| Filler | Mannitol, Lactose (Anhydrous) | Avoid DCP (Dicalcium Phosphate) if it has alkaline surface properties. |
Issue 3: Distinguishing Hydrolysis from Oxidation
Symptom: It is unclear if the degradation is driven by pH (hydrolysis) or air (oxidation), as both can lead to ring opening.
Differentiation Experiment: Run a stress test matrix to isolate variables.
| Condition | Atmosphere | pH | Outcome Interpretation |
| A | Nitrogen (Inert) | 10.0 (Buffer) | Degradation = Base-Catalyzed Hydrolysis/Isomerization |
| B | Air/Oxygen | 10.0 (Buffer) | Increased Degradation vs A = Synergistic Oxidation |
| C | Air/Oxygen | 4.0 (Buffer) | Degradation = Radical Cation Oxidation (Acid stable, oxidant labile) |
| D | Nitrogen | 4.0 (Buffer) | Baseline Stability (Control) |
The Mechanism: Why "Hydrolysis" at High pH?
It is scientifically vital to understand that the "hydrolysis" is the result, not the initiating step. The reaction proceeds via an Isomerization-Hydrolysis Sequence .
Pathway Description:
-
Deprotonation: High pH converts the stable ammonium salt (
) to the reactive free amine ( ). -
Isomerization: The free amine undergoes a 1,5-sigmatropic hydrogen shift or base-catalyzed tautomerization to open the strained ring, forming an imine or enamine .
-
Hydrolysis: The imine/enamine is extremely sensitive to water, rapidly hydrolyzing to the corresponding aldehyde and amine .
Figure 2: The Isomerization-Hydrolysis cascade unique to cyclopropyl amines at high pH.
Frequently Asked Questions (FAQ)
Q1: My cyclopropyl amine is secondary. Is it more stable than a primary one? Answer: Generally, yes, but not immune. Secondary amines are more sterically hindered, which can slow the initial isomerization. However, if the substituent on the nitrogen is electron-withdrawing (e.g., an amide or sulfonamide), the N-H acidity increases, potentially facilitating base-catalyzed ring opening mechanisms.
Q2: Can I use standard reverse-phase HPLC (high pH buffers) for analysis? Answer: Use caution. If you use a high pH mobile phase (e.g., Ammonium Bicarbonate pH 10), the compound may degrade on-column or in the autosampler, leading to "ghost" peaks.
-
Recommendation: Use low pH mobile phases (TFA or Formic Acid, pH ~2-3) where the amine is protonated and stable. If high pH is required for selectivity, keep the autosampler at 4°C and limit run times.
Q3: Does this apply to all cyclopropanes? Answer: No. Simple alkyl cyclopropanes are very robust. This issue is most prevalent in 2-phenylcyclopropylamines (like tranylcypromine derivatives) or donor-acceptor cyclopropanes where the ring is activated by adjacent electron-donating (amine) and electron-withdrawing/stabilizing (phenyl) groups.
References
-
Campbell, J. M., et al. (2019). "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Journal of Pharmaceutical Sciences, 108(9), 2858–2864.
- Key Finding: Establishes the link between high pH, free base formation, and hydrolytic degrad
-
Snape, T. J., et al. (2010). "Understanding the chemical basis of drug stability and degradation." The Pharmaceutical Journal.
- Key Finding: General principles of hydrolytic susceptibility in pharmaceutical functional groups.
- Wiberg, K. B. (1968). "The Chemistry of Cyclopropylamine." Angewandte Chemie International Edition. Context: Foundational chemistry regarding the strain and reactivity of the cyclopropylamine ring.
-
Standard Practice: "Stress Testing of Drug Substances and Drug Products," ICH Guideline Q1A(R2).
Technical Support Center: Optimizing Storage and Handling of 2-Amino-2-cyclopropylethan-1-ol hydrochloride
Introduction: 2-Amino-2-cyclopropylethan-1-ol hydrochloride is a valuable building block in pharmaceutical research and development, prized for its unique structural motifs. The integrity of this compound is paramount for achieving reproducible and reliable experimental outcomes. As a hydrochloride salt, it possesses enhanced stability and handling characteristics compared to its free base form[1]. However, its amine and alcohol functionalities, coupled with the nature of the salt, create specific vulnerabilities. This guide provides a comprehensive framework for optimal storage, handling, and troubleshooting to ensure the long-term stability and purity of your material.
Core Storage Recommendations
Proper storage is not merely a suggestion but a critical experimental parameter. The following conditions are designed to mitigate the primary degradation pathways: hydrolysis and oxidation.
| Parameter | Optimal Condition | Acceptable Short-Term | Rationale |
| Temperature | -20°C or lower [2] | 2-8°C | Minimizes thermal degradation kinetics for long-term archival storage. |
| Atmosphere | Inert Gas (Argon or Nitrogen) [3] | Tightly sealed container with minimal headspace | Prevents oxidation of the amine moiety and degradation from atmospheric components. |
| Humidity | Dessicated [2] | Store in a controlled, low-humidity environment | The hydrochloride salt is potentially hygroscopic; moisture absorption can initiate degradation and affect weighing accuracy[4]. |
| Light | Amber vial / Dark | Opaque secondary container | Protects against potential light-induced degradation pathways. |
| Container | Tightly sealed, appropriate-sized amber glass vial | Original manufacturer's packaging | Prevents exposure to air and moisture; minimizes headspace to reduce available oxygen and moisture[4]. |
Scientific Rationale: Understanding the "Why"
An expert researcher understands that protocols are grounded in chemical principles. Here, we dissect the causality behind the recommended storage conditions.
-
Vulnerability to Moisture (Hygroscopicity): Hydrochloride salts are formed by reacting a basic amine with hydrochloric acid. While this increases stability, it also enhances the compound's affinity for water. Absorbed moisture can act as a solvent, promoting reactions between molecules, or worse, participating directly in hydrolytic degradation. From a practical standpoint, it also leads to inaccurate weighing for solution preparation, compromising experimental reproducibility. The recommendation to store under desiccated conditions is therefore critical[2].
-
Susceptibility to Oxidation: The primary amine group in the molecule is a site of potential oxidative degradation. Atmospheric oxygen can react with amines, leading to a variety of byproducts that will compromise sample purity. Storing under an inert atmosphere, such as argon or nitrogen, displaces oxygen and provides the most robust protection for long-term storage[3].
-
Impact of Temperature: Chemical degradation is a temperature-dependent process[5]. While the compound may be stable at room temperature for short periods, long-term storage at elevated temperatures will accelerate degradation rates. Storing at -20°C significantly slows these processes, preserving the compound's integrity for months to years. Some suppliers may even use cold-chain transportation to maintain this stability from their warehouse to your lab[3].
-
The Nature of the Hydrochloride Salt: While generally stable, hydrochloride salts are not infallible. Studies on other complex amine hydrochloride salts have shown that under accelerated conditions of high heat and humidity, the crystalline structure can be lost, indicating a significant change in the material's solid-state properties[6]. This underscores the importance of controlling both temperature and humidity.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter, linking them back to storage and handling practices.
Issue 1: Inconsistent Analytical Results
-
Question: My analytical data (e.g., NMR, LC-MS, HPLC) shows new, unexpected peaks or a change in the ratios of existing peaks compared to the supplier's Certificate of Analysis or my own previous results. What's happening?
-
Answer & Troubleshooting Steps: This is a classic sign of sample degradation or contamination.
-
Hypothesis 1: Water Contamination. The most common issue is moisture absorption. In an NMR spectrum, this will manifest as a broad peak for water (typically ~1.5-4.7 ppm in deuterated solvents, depending on the solvent and concentration). In HPLC, it can alter retention times or peak shapes.
-
Hypothesis 2: Oxidative Degradation. The appearance of new, unidentified peaks often points to chemical degradation. The amine group is a likely candidate for oxidation.
-
Action Plan:
-
Immediately re-evaluate your storage protocol. Is the container tightly sealed? Are you using a desiccator? Are you minimizing the time the container is open to the atmosphere?
-
Perform a simple purity re-qualification as described in the Experimental Protocols section.
-
If degradation is confirmed, the material should not be used for sensitive applications. Discard it according to your institution's safety guidelines and obtain a fresh batch.
-
-
Issue 2: Visual Changes in the Solid Material
-
Question: The compound, which was originally a fine white powder, has become clumpy, sticky, or has developed a yellowish tint. Is it still viable?
-
Answer & Troubleshooting Steps: Visual changes are a strong indicator of a compromised sample.
-
Clumping/Stickiness: This is almost certainly due to significant moisture absorption. The material has likely become hydrated, which can alter its chemical properties and make accurate weighing impossible.
-
Discoloration: A change from white to a yellow or brown tint often indicates oxidative degradation or the formation of other chromophoric impurities.
-
Action Plan: Do not use the material. These changes are qualitative signs of significant degradation. The risk of obtaining misleading experimental results is extremely high. Review your handling procedures, particularly how you aliquot the compound, to prevent this from happening to new stock.
-
Issue 3: Poor or Inconsistent Solubility
-
Question: I'm having trouble dissolving the compound in a solvent where it was previously soluble, or I'm seeing some insoluble particulate matter.
-
Answer & Troubleshooting Steps: This can be linked to both degradation and contamination.
-
Degradation Products: The products of oxidation or hydrolysis may have different solubility profiles than the parent compound, leading to insolubility.
-
Moisture Content: If the compound has absorbed a significant amount of water, the actual mass of the active compound you've weighed out is less than you think. This can give the appearance of lower solubility.
-
Action Plan:
-
Attempt to filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates.
-
Analyze both the soluble and insoluble fractions if possible to identify the issue.
-
However, the most reliable course of action is to assume the stock is compromised and start with fresh material, paying close attention to the aliquoting protocol to prevent future issues.
-
-
Frequently Asked Questions (FAQs)
-
Q1: How critical is storage under an inert atmosphere for daily use?
-
A: For a main, long-term archival stock, it is highly recommended. For a smaller, working aliquot that you expect to use within a few weeks, ensuring the vial is tightly sealed immediately after use and stored in a desiccator is an acceptable, practical alternative. The key is to minimize the frequency and duration of its exposure to the atmosphere.
-
-
Q2: How should I properly remove a sample from the main container to avoid contaminating the entire batch?
-
A: Never take your working sample directly from the main stock bottle repeatedly. You should perform a one-time aliquoting procedure to create smaller, "working" vials. This protects the integrity of your main supply. Please refer to Protocol 1: Proper Aliquoting Technique below.
-
-
Q3: Can I store this compound in solution?
-
A: Storing this compound in solution is generally not recommended for long periods due to increased risks of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare it fresh and use it as quickly as possible. For storage longer than a day, flash-freeze aliquots and store them at -80°C. However, you must validate that the compound is stable to freeze-thaw cycles in your chosen solvent.
-
-
Q4: My lab stores all chemicals at room temperature. Is this a major problem?
-
A: For short-term storage, it may be acceptable if the container is sealed and desiccated. However, for long-term stability and to ensure the highest purity for your experiments, storing at -20°C is strongly advised based on the chemical nature of the compound[2]. Room temperature storage increases the risk of gradual degradation over time[7].
-
Experimental Protocols
Protocol 1: Proper Aliquoting Technique for a New Bottle This protocol is designed to protect your main stock from repeated exposure to the lab atmosphere.
-
Preparation: Allow the main container of the compound to equilibrate to room temperature for at least 60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Environment: Perform the aliquoting in a low-humidity environment. If available, use a nitrogen-filled glovebox. If not, work quickly and efficiently on a clean, dry lab bench.
-
Aliquoting: Open the main container and, using a clean, dry spatula, portion out appropriate amounts of the powder into several smaller, tared, amber glass vials. These will be your working stocks.
-
Inerting (Optional but Recommended): Gently flush the headspace of the main container and each new aliquot with a stream of inert gas (argon or nitrogen) before sealing.
-
Sealing: Tightly cap all vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place all aliquots and the main stock vial inside a desiccator. Store the main stock and unused aliquots at -20°C. Keep the current working aliquot in a desiccator at the recommended temperature.
Protocol 2: Workflow for Re-qualifying a Suspect Sample If you suspect degradation based on the troubleshooting guide, this workflow can confirm it.
-
Prepare a Standard: Prepare a solution of a known-good sample (e.g., from a newly opened bottle or a trusted batch) at a precise concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., Methanol, Water).
-
Prepare a Test Sample: Prepare a solution of the suspect sample at the exact same concentration and in the same solvent.
-
HPLC Analysis:
-
Inject both samples onto a suitable C18 HPLC column.
-
Compare the chromatograms. Look for:
-
A decrease in the area of the main peak in the suspect sample.
-
The appearance of new peaks (impurities).
-
A change in the retention time of the main peak.
-
-
-
Interpretation: If the purity of the suspect sample has dropped significantly (e.g., >5% difference from the standard) or new impurity peaks are present, the sample is degraded and should be discarded.
Visualization: Troubleshooting Workflow
The following diagram outlines the logical steps to diagnose issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for storage-related issues.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: 2-amino-2-ethylpropanediol. [Link]
-
Towson University. Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]
-
Momin, M. A., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals (Basel). [Link]
-
Chemscape Safety Technologies. (2024). How to store chemicals safety. YouTube. [Link]
-
University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety. [Link]
-
Market Research Future. (2023). Hydrochloric Acid Stability Requirements in Development Phases. [Link]
-
Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. [Link]
-
University of California, Santa Cruz. Chemical Storage Guidelines. [Link]
- Google Patents. US5686588A - Amine acid salt compounds and process for the production thereof.
-
Jukič, M., et al. (2023). Lifitegrast Degradation: Products and Pathways. International Journal of Molecular Sciences. [Link]
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
Sources
- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. 1623432-63-2|(S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]
- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moravek.com [moravek.com]
troubleshooting side reactions in cyclopropylamine chemistry
Technical Support Center: Troubleshooting Side Reactions in Cyclopropylamine Chemistry
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Prevention of ring opening, oxidative degradation, and racemization during the synthesis of cyclopropylamine (CPA) derivatives.
Introduction: The Cyclopropylamine Paradox
Cyclopropylamines are prized in drug discovery for their ability to improve metabolic stability (blocking CYP450 sites), increase potency through conformational restriction, and modulate pKa. However, the very ring strain (~27.5 kcal/mol) that confers these properties makes the CPA moiety a "loaded spring."
While the cyclopropylamine group itself is surprisingly robust to aqueous acid (forming stable ammonium salts), it is hypersensitive to single-electron transfer (SET) oxidation and specific Lewis acid conditions that trigger ring scission. This guide addresses the three most common failure modes: oxidative decomposition, reductive amination divergence, and peptide coupling instability.
Module 1: Oxidative Instability & Ring Scission
User Question: "My reaction mixture turned black/tarry upon exposure to air or mild oxidants. I see a complex mixture of linear aldehydes and polymers by LCMS. What happened?"
Technical Diagnosis: You have likely triggered the SET-mediated ring opening cascade . Unlike alkyl amines, cyclopropylamines are potent mechanism-based inhibitors (suicide substrates) of enzymes like MAO and CYP450. In a synthetic context, any reagent capable of a one-electron oxidation (SET) on the nitrogen lone pair will generate an amine radical cation.
The Mechanism:
-
SET Oxidation: Nitrogen loses an electron to form a radical cation (
). -
Ring Scission: The strain causes the cyclopropane ring to snap open, relieving energy but generating a reactive carbon radical.
-
Covalent Trapping: This distonic radical cation attacks solvent, catalysts, or the CPA molecule itself (polymerization).
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Atmosphere | Strict Inert (Ar/N₂) | Oxygen can act as a SET oxidant or trap the carbon radical intermediates. |
| Solvents | Degassed | Dissolved oxygen is sufficient to initiate the radical chain reaction. |
| Oxidants | Avoid Hypervalent Iodine / CAN | Reagents like IBX or Cerium Ammonium Nitrate (CAN) will instantly open the ring. |
| Workup | Quench fast, keep cool | Radical propagation rates increase with temperature. |
Visualization: The Oxidative Trap
Caption: Pathway of oxidative failure. The formation of the radical cation is the irreversible "point of no return" leading to ring opening.
Module 2: Reductive Amination & Ring Expansion
User Question: "I am trying to reductively aminate a cyclopropyl ketone. Instead of the amine, I isolated a pyrrolidine derivative. Why did the ring expand?"
Technical Diagnosis: You encountered the Homo-Nazarov-type ring expansion . This is catalyst-dependent. While standard borohydride reductions usually favor the amine, transition metal catalysts (specifically Ruthenium) or strong Lewis acids can stabilize the intermediate in a way that favors migration of the methylene group, expanding the 3-membered ring to a 5-membered pyrrolidine.
Troubleshooting Protocol:
-
Scenario A: You want the Cyclopropylamine (Retention)
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) or NaBH₃CN .
-
Conditions: Mild acid (Acetic acid), Room Temperature.
-
Catalyst: Avoid Ruthenium or high-temperature Hydrogenation (Pd/C is usually safe, but monitor carefully).
-
Mechanism: Hydride attack on the iminium ion is faster than the rearrangement kinetics.
-
-
Scenario B: You want the Pyrrolidine (Expansion)
-
Reagent: Ruthenium dodecacarbonyl [Ru₃(CO)₁₂] or similar Ru-catalysts under CO/H₂ atmosphere.
-
Mechanism: The metal stabilizes the ring-opened intermediate, facilitating the insertion.
-
Experimental Protocol: Robust Reductive Amination (Retention)
-
Imine Formation: Dissolve Cyclopropylamine (1.0 equiv) and Aldehyde/Ketone (1.0 equiv) in DCE (Dichloroethane) or THF.
-
Drying: Add activated 4Å Molecular Sieves (crucial to push equilibrium without heat). Stir for 2-4 hours under N₂.
-
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Acid Additive: If reaction is sluggish, add acetic acid (1.0 equiv). Note: Do not use strong mineral acids (HCl/H₂SO₄) at this stage.
-
Quench: Quench with saturated aqueous NaHCO₃. Do not allow the acidic reaction mixture to stand for prolonged periods before quenching.
Module 3: Peptide Coupling & Racemization
User Question: "My chiral cyclopropyl-glycine derivative lost its stereochemistry during amide coupling. Yields are also lower than expected."
Technical Diagnosis: Cyclopropyl amino acids are sterically hindered and electronically unique. The alpha-proton is more acidic due to the orbital hybridization (s-character) of the cyclopropane ring, making it prone to base-catalyzed racemization via the oxazolone mechanism. Furthermore, steric bulk slows down coupling, giving the activated ester more time to racemize or undergo side reactions like guanidinylation (if using uronium salts).
Troubleshooting Guide:
| Issue | Solution | Mechanism |
| Racemization | Switch Base to Collidine | Collidine (2,4,6-trimethylpyridine) is a weaker, non-nucleophilic base that minimizes proton abstraction compared to DIEA/TEA. |
| Slow Coupling | Use COMU or Oxyma/DIC | COMU/Oxyma systems show superior rates and lower racemization than HATU for hindered amines. |
| Guanidinylation | Avoid excess HATU | Excess uronium reagents react with the amine nucleophile directly, capping the chain. Use exactly 0.95-1.0 equiv of coupling agent. |
Decision Tree: Coupling Reagent Selection
Caption: Selection logic for peptide coupling reagents to minimize racemization.
FAQ: Stability & Handling
Q: Can I use HCl to deprotect a Boc-cyclopropylamine?
A: Yes. Unlike cyclopropanols, cyclopropylamines form stable ammonium salts (
Q: Is the cyclopropyl group stable to hydrogenation? A: Generally, yes , under mild conditions (Pd/C, 1 atm H₂, RT). However, high pressures, elevated temperatures, or the use of Platinum (PtO₂) or Rhodium can lead to hydrogenolysis (ring opening to propyl group). If you see ring opening, switch to a poisoned catalyst (Lindlar) or chemical reduction methods.
References
-
Mechanistic Insight into P450 Inactivation: Hanzlik, R. P., et al. "Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates."[1] Journal of the American Chemical Society, 1984. Link
-
Reductive Amination Divergence: Wencel-Delord, J., et al. "Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis." Organic Letters, 2016.[2] Link
-
C-C Bond Cleavage Reviews: Bower, J. F., et al. "Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives."[1] Chemical Reviews, 2021.[1] Link
-
Peptide Coupling & Racemization: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link
Sources
strategies to improve metabolic stability of cyclopropyl groups
Topic: Strategies to Improve Metabolic Stability of Cyclopropyl Groups Ticket ID: MET-STAB-CYP-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Welcome to the Cyclopropyl Stability Support Center
You are likely here because your lead compound—featuring a cyclopropyl moiety for potency or conformational locking—is failing in metabolic stability assays (high
While cyclopropyl groups are excellent bioisosteres for isopropyl or phenyl groups, they possess unique electronic vulnerabilities. This guide treats your molecule as a system to be debugged. We will isolate the failure mode (Oxidative Clearance vs. Bioactivation) and apply specific patches.
Module 1: Troubleshooting Oxidative Clearance (C-H Abstraction)
Symptom: Rapid disappearance of parent compound in liver microsomes (HLM/RLM). Metabolite identification (MetID) shows +16 Da (hydroxylation) on the cyclopropyl ring.
The Mechanism: The "Soft Spot"
The C-H bonds of a cyclopropyl ring, while stronger (~106 kcal/mol) than typical secondary alkyl C-H bonds (~98 kcal/mol), are still susceptible to Hydrogen Atom Transfer (HAT) by high-valent Iron-Oxo species in CYP450 enzymes. If the ring is in an exposed region of the pharmacophore, it becomes a primary site of metabolism (SOM).
Strategy A: Fluorination (The "Teflon" Patch)
Replacing C-H bonds with C-F bonds is the gold standard. The C-F bond is metabolically inert to CYP450.
-
Protocol: Introduce fluorine at the site of metabolism.
-
Impact:
-
Gem-difluorination: Often preferred over monofluorination. It prevents the formation of a stereocenter (avoiding diastereomer complications) and lowers the pKa of adjacent amines/amides.
-
Case Study (Voxilaprevir): In the optimization of this HCV protease inhibitor, the vinyl-cyclopropyl moiety was a metabolic hotspot.[1][2] Replacing the vinyl group with a difluoromethyl moiety or fluorinating the ring itself significantly improved metabolic stability without sacrificing potency.[2]
-
Strategy B: Deuteration (The "Heavy" Patch)
-
Protocol: Replace protium with deuterium at the methine or methylene positions of the ring.
-
Impact: Utilizing the Kinetic Isotope Effect (KIE). Since C-D bond cleavage is the rate-limiting step in HAT, this can reduce clearance. Note: This is often a late-stage fix due to cost.
Data Summary: Impact of Substitution on Stability
| Scaffold Variant | Relative Metabolic Stability ( | Lipophilicity ( | Risk |
| Unsubstituted Cyclopropyl | Baseline (1x) | -- | High Clearance |
| Monofluoro-cyclopropyl | Moderate Increase (2-5x) | +0.1 to +0.3 | Creation of Chiral Center |
| Gem-difluoro-cyclopropyl | High Increase (>10x) | +0.4 to +0.6 | Lipophilicity increase may impact solubility |
| Gem-dimethyl (Bioisostere) | High Increase | +0.8 | Steric clash potential |
Module 2: Troubleshooting Bioactivation (Ring Opening & Toxicity)
Symptom: Your compound shows Time-Dependent Inhibition (TDI) of CYP enzymes (shifted
The Mechanism: The Radical Clock
This is a critical safety issue, particularly for cyclopropylamines (nitrogen attached directly to the ring).
-
SET (Single Electron Transfer): CYP450 extracts an electron from the nitrogen.
-
Radical Formation: This generates a nitrogen radical cation.
-
Ring Opening: The cyclopropyl ring, under strain, opens rapidly (the "radical clock") to form a reactive carbon-centered radical or iminium ion.
-
Covalent Binding: This reactive species attacks the heme porphyrin of the CYP enzyme (suicide inhibition) or cellular proteins (hepatotoxicity).
Visualization: The Bioactivation Pathway
Caption: Pathway divergence between stable metabolism and mechanism-based inhibition (MBI) via ring opening.
Strategy C: Steric Blocking (The "Bumper" Patch)
-
Protocol: Add a methyl group to the
-carbon (1-methylcyclopropyl) or adjacent to the nitrogen. -
Why it works: Steric bulk prevents the CYP heme iron from approaching the nitrogen closely enough to initiate the Single Electron Transfer (SET).
-
Reference: This strategy was successfully used in the optimization of BMS-986139 (HCV inhibitor) to prevent the formation of reactive intermediates.
Strategy D: Electronic Deactivation
-
Protocol: Add Electron Withdrawing Groups (EWGs) like fluorine or sulfonamides nearby.
-
Why it works: It lowers the HOMO energy of the amine, making it harder to oxidize (increases oxidation potential), thus preventing the initial SET step.
Module 3: Experimental Validation Protocols
Do not rely on prediction. Validate your fixes with these specific assays.
Protocol 1: GSH Trapping Assay (Reactive Metabolite Check)
-
Purpose: Detect if your cyclopropyl group is opening into an electrophile.
-
Workflow:
-
Incubate compound (10
M) with HLM (1 mg/mL) and NADPH. -
Add Glutathione (GSH) or KCN (cyanide) as trapping agents.
-
Analyze via LC-MS/MS looking for Neutral Loss of 129 Da (GSH adduct) or +27 Da (Cyano adduct).
-
Pass Criteria: < 1% conversion to adducts relative to turnover.
-
Protocol 2: Shift Assay for TDI ( Shift)
-
Purpose: Confirm if the compound is killing the enzyme over time.
-
Workflow:
-
Arm A: Pre-incubate compound + Microsomes + NADPH for 30 mins. Then add probe substrate (e.g., Midazolam for CYP3A4).
-
Arm B: Pre-incubate compound + Microsomes + Buffer (No NADPH). Then add probe substrate + NADPH.
-
Calculation: Calculate
for both arms. -
Fail Criteria:
(Arm A) / (Arm B) > 1.5 (indicates Time-Dependent Inhibition).
-
Frequently Asked Questions (FAQ)
Q: Can I just replace the cyclopropyl with an isopropyl group?
A: You can, but you lose the "cyclopropyl magic." The cyclopropyl group is sp2-like (pseudo-pi character). It is more acidic and electron-withdrawing than an isopropyl. Switching to isopropyl often drops potency and increases lipophilicity (
Q: Is the cyclopropyl ring always the problem? A: No. Always check the Site of Metabolism (SOM) first. If the primary clearance is N-dealkylation or oxidation on a different phenyl ring, fluorinating the cyclopropyl group will do nothing but increase cost. Perform a "Soft Spot" analysis using in silico tools (e.g., StarDrop, Schrödinger) or experimental MetID before synthesis.
Q: I used a gem-dimethyl cyclopropane and potency dropped. Why? A: The gem-dimethyl group adds significant steric bulk. If the cyclopropyl ring binds in a tight hydrophobic pocket, the methyls might clash with the protein wall. Try a spiro-cyclopropyl or a difluoro-cyclopropyl (smaller Van der Waals radius than methyl) to maintain the fit.
References
-
Kalgutkar, A. S., et al. (2005). Functionalized cyclopropanes as bioisosteres in drug design: Synthesis and metabolic stability. Journal of Medicinal Chemistry.[3][4]
-
Lassolas, P., et al. (2016). Structure-Activity Relationships of Cyclopropyl-Based Drugs.[5] Journal of Medicinal Chemistry.[3][4]
-
Wiles, J. A., et al. (2014). Discovery of Voxilaprevir (GS-9857): A Pan-Genotypic HCV NS3/4A Protease Inhibitor. ACS Medicinal Chemistry Letters.
-
Shaffer, C. L., et al. (2002). Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines.[6] Chemical Research in Toxicology.
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nedmdg.org [nedmdg.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopropylamine (CPA) Toxicity Mitigation
Ticket ID: CPA-MBI-2024 Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the CPA Mitigation Hub
You have reached the Tier 3 Technical Support for structural alerts. You are likely here because your cyclopropylamine (CPA)-containing lead compound is showing signs of Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 or CYP3A4), or you are seeing unexplained covalent binding in hepatocyte incubations.[1]
This guide treats your chemical series as a system that requires debugging. We will diagnose the specific failure mode (bioactivation), analyze the root cause (SET mechanism), and apply structural "patches" (medicinal chemistry modifications) to resolve the toxicity while preserving potency.
Module 1: Diagnostic Hub
How do I confirm my CPA is the source of toxicity?
Q: My IC50 values shift over time. Is this MBI?
A: Yes, a shift in IC50 is the hallmark "error code" for MBI. Unlike reversible inhibition, suicide inhibition (MBI) is time-dependent.
The Diagnostic Test (IC50 Shift Assay): Run your standard CYP inhibition assay in two parallel streams:
-
Stream A (t=0): Add substrate and test compound simultaneously.
-
Stream B (t=30): Pre-incubate test compound with NADPH and microsomes for 30 minutes before adding the substrate.
Interpretation:
| Result | Diagnosis | Action |
|---|---|---|
| IC50 (A) ≈ IC50 (B) | Reversible Inhibition | Optimize binding affinity (Kd). |
| IC50 (B) < IC50 (A) | Time-Dependent Inhibition (TDI) | CRITICAL FAILURE. Proceed to Module 2. |
| Shift > 10-fold | Potent Suicide Inactivator | Immediate structural redesign required. |
Module 2: Root Cause Analysis
Why is the cyclopropylamine ring failing?
Q: What is the mechanism of failure?
A: The failure mode is Single Electron Transfer (SET) followed by ring scission.[1] The cyclopropyl ring is highly strained (~27.5 kcal/mol). When a CYP450 enzyme (acting as a high-potential oxidant) encounters the amine, it abstracts an electron from the nitrogen lone pair. This triggers a cascade that opens the ring, creating a reactive carbon-centered radical that attacks the enzyme's heme or protein backbone.
Visualizing the Failure Pathway
The following diagram illustrates the "Crash Log" of a CPA molecule undergoing bioactivation.
Figure 1: The Single Electron Transfer (SET) mechanism leading to suicide inhibition. The critical failure point is the formation of the Carbon-Centered Radical.
Module 3: Patch Management (Mitigation Strategies)
How do I fix the structure without killing potency?
Q: Can I keep the ring? It’s essential for potency.
A: Yes, but you must "harden" the ring against oxidation.[1] You have three primary patch strategies.
Strategy A: Electronic Deactivation (The "Firewall")
Logic: The CYP enzyme needs to abstract an electron.[1] If you increase the Oxidation Potential (
-
Protocol: Add Electron-Withdrawing Groups (EWGs) to the CPA ring or the
-carbon. -
Implementation:
-
Fluorination: Add a fluorine atom to the cyclopropyl ring. This lowers the HOMO energy of the amine.
-
Result: Reduced SET tendency
Reduced radical formation.
-
Strategy B: Steric Shielding (The "Physical Block")
Logic: Prevent the enzyme's oxidant species (Compound I) from approaching the nitrogen lone pair or the susceptible C-H bonds.[1]
-
Protocol: Introduce steric bulk.
-
Implementation:
-
Gem-dimethylation: Add two methyl groups to the cyclopropyl ring.
- -Methylation: Add a methyl group to the carbon linking the nitrogen and the ring.
-
Result: The metabolic "angle of attack" is blocked.
-
Strategy C: Metabolic Shunting (The "Decoy")
Logic: If you can't protect the CPA, give the enzyme something easier to chew on.[1]
-
Protocol: Introduce a "metabolic soft spot" elsewhere in the molecule.[1][2][3]
-
Implementation:
-
Add a labile methoxy or alkyl group on a distal aromatic ring.
-
Result: The drug is cleared via the soft spot (metabolite formation) rather than destroying the enzyme (MBI).[1]
-
Decision Tree for Mitigation
Use this logic flow to select the correct patch for your lead compound.
Figure 2: Strategic decision tree for selecting the appropriate medicinal chemistry modification.
Module 4: Experimental Validation
Protocol: Glutathione (GSH) Trapping Assay
Objective: To verify if your "patch" successfully stopped the formation of reactive intermediates. If the patch works, you should see zero GSH adducts.
Materials:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Test Compound (10 µM)
-
Glutathione (GSH) (5 mM) - The trap
-
NADPH (1 mM) - The fuel
Step-by-Step Protocol:
-
Preparation: Prepare a master mix of HLM and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add Test Compound, then initiate reaction with NADPH.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans for GSH adducts (Parent + 307 Da).
Pass/Fail Criteria:
-
PASS: No GSH-conjugates detected. The reactive radical was not formed.
-
FAIL: GSH-conjugates detected. The ring opened and was trapped by GSH. Re-visit Module 3.
References
-
Shaffer, C. L., et al. (2001).[4] "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism."[4] Journal of the American Chemical Society.[5]
-
Kalgutkar, A. S., et al. (2005).[6][7] "Metabolism-guided drug design: mitigation of reactive metabolites." Current Drug Metabolism.
-
Orr, S. T., et al. (2012).[8] "Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks." Journal of Medicinal Chemistry.
-
Shaffer, C. L., et al. (2002). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics.
-
Kalgutkar, A. S.[6][7][9] & Soglia, J. R. (2005).[1][7] "Minimising the potential for metabolic activation in drug discovery."[7] Expert Opinion on Drug Metabolism & Toxicology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. acs.org [acs.org]
- 4. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. amit kalgutkar - Google Scholar [scholar.google.com]
- 7. Minimising the potential for metabolic activation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential strategies for minimizing mechanism-based inhibition of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1H NMR Spectra for 2-Amino-2-cyclopropylethan-1-ol
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation and purity assessment of novel chemical entities are foundational to progress. In this context, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure.[1] This guide provides an in-depth technical comparison and validation framework for the ¹H NMR spectrum of 2-Amino-2-cyclopropylethan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical synthesis.
The narrative that follows is grounded in years of field experience, emphasizing not just the procedural steps but the underlying scientific rationale. Every protocol described is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data.
The Unique Spectral Signature of 2-Amino-2-cyclopropylethan-1-ol: A Predicted ¹H NMR Analysis
Due to the limited availability of published, experimentally verified spectra for 2-Amino-2-cyclopropylethan-1-ol, we will first establish a detailed predicted spectrum. This predictive approach, based on established principles of chemical shifts, coupling constants, and stereochemistry, serves as a robust hypothesis for experimental verification.
The key structural features of 2-Amino-2-cyclopropylethan-1-ol that dictate its ¹H NMR spectrum are:
-
A Chiral Center: The carbon atom bonded to the amino group, the cyclopropyl group, the hydroxymethyl group, and a hydrogen atom is a stereocenter.
-
Diastereotopic Protons: The presence of this chiral center renders the two protons on the adjacent methylene (-CH₂OH) group and the two sets of protons on the cyclopropyl ring chemically non-equivalent.[1][2] These pairs of protons are termed "diastereotopic" and are expected to have distinct chemical shifts and couplings.
-
Functional Groups: The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and their chemical shifts can be highly variable depending on solvent, concentration, and temperature. They often appear as broad singlets.
Based on these features, the predicted ¹H NMR spectrum of 2-Amino-2-cyclopropylethan-1-ol in a common solvent like CDCl₃ is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H on Cα (CH-NH₂) | ~2.5 - 2.8 | Multiplet | Vicinal with H on Cβ and H on cyclopropyl ring | 1H |
| Diastereotopic H's on Cβ (CH₂-OH) | ~3.4 - 3.8 | Two separate multiplets (or a complex multiplet) | Geminal (~10-12 Hz), Vicinal with H on Cα | 2H |
| H on C of cyclopropyl ring (methine) | ~0.8 - 1.2 | Multiplet | Vicinal with H on Cα and geminal/vicinal with other cyclopropyl H's | 1H |
| Diastereotopic H's on C's of cyclopropyl ring (methylene) | ~0.2 - 0.6 | Two separate multiplets (or a complex multiplet) | Geminal and vicinal couplings | 4H |
| -NH₂ | Variable (e.g., ~1.5 - 2.5) | Broad singlet | None | 2H |
| -OH | Variable (e.g., ~2.0 - 3.0) | Broad singlet | None | 1H |
A Framework for Experimental Validation
The validation of the ¹H NMR spectrum of 2-Amino-2-cyclopropylethan-1-ol should follow a systematic approach to ensure data integrity. This process can be visualized as a workflow from sample preparation to final data analysis.
Caption: Experimental workflow for ¹H NMR spectral validation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Amino-2-cyclopropylethan-1-ol into a clean, dry vial.[3]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for exchangeable protons.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
-
Instrument Setup and Data Acquisition:
-
Perform operational and performance qualification (OQ/PQ) checks on the NMR spectrometer to ensure it is functioning within specifications.[5]
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution and lineshape.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For quantitative analysis, a longer relaxation delay (at least 5 times the longest T₁ of interest) is crucial.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The Validation Decision Tree
Once a high-quality spectrum is obtained, a systematic validation process is undertaken to confirm the structure and assess purity.
Caption: Decision tree for ¹H NMR spectral validation.
Comparative Analysis: Distinguishing 2-Amino-2-cyclopropylethan-1-ol from Structural Analogs
A crucial aspect of spectral validation is comparing the spectrum of the target compound with those of structurally similar molecules. This comparison highlights the unique spectral features that confirm the identity of 2-Amino-2-cyclopropylethan-1-ol. Below is a comparison with two plausible alternatives: 2-Amino-2-phenylethan-1-ol and 2-Amino-1-propanol.
| Feature | 2-Amino-2-cyclopropylethan-1-ol (Predicted) | 2-Amino-2-phenylethan-1-ol | 2-Amino-1-propanol |
| Aromatic Protons | Absent | Present (~7.2-7.4 ppm)[3] | Absent |
| Cyclopropyl Protons | Present (highly shielded, ~0.2-1.2 ppm) | Absent | Absent |
| Methyl Protons | Absent | Absent | Present (doublet, ~1.0-1.2 ppm)[6] |
| Methine Proton (CH-NH₂) | Multiplet, coupled to cyclopropyl and methylene protons | Multiplet, coupled to phenyl and methylene protons | Multiplet, coupled to methyl and methylene protons |
| Methylene Protons (CH₂-OH) | Diastereotopic, complex multiplets | Diastereotopic, complex multiplets | Diastereotopic, complex multiplets |
The most striking difference is the presence of highly shielded signals in the 0.2-1.2 ppm range for 2-Amino-2-cyclopropylethan-1-ol, which is characteristic of a cyclopropyl group.[4] The absence of aromatic signals clearly distinguishes it from 2-Amino-2-phenylethan-1-ol, while the lack of a methyl doublet differentiates it from 2-Amino-1-propanol.
Conclusion: A Robust Framework for NMR Validation
This guide has outlined a comprehensive framework for the validation of the ¹H NMR spectrum of 2-Amino-2-cyclopropylethan-1-ol. By combining predictive analysis with a systematic experimental and validation workflow, researchers can confidently ascertain the structure and purity of this and other novel compounds. The principles of diastereotopicity, detailed analysis of coupling patterns, and comparison with structural analogs are cornerstones of this rigorous approach. Adherence to these principles, grounded in authoritative guidelines such as those from the ICH[7], ensures the generation of high-quality, defensible data essential for advancing research and drug development.
References
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]
-
SpectraBase. S-(+)-2-Amino-1-propanol - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]
-
YouTube. (2018). Homotopic, Enantiotopic, Diastereotopic, and Heterotopic Protons. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Bruker. Mnova Verify I Structure Verification. [Link]
-
University of Wisconsin-Madison. From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. [Link]
-
University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
Chemistry LibreTexts. (2024). 5.4: Types of Protons. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Mestrelab Research. Mnova NMR Software for 1D and 2D NMR Data. [Link]
-
ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Link]
-
PubChem. 2-Amino-2-phenylethan-1-ol. [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
ACD/Labs. (2024). How to Choose NMR Data Analysis Software That's Right for You. [Link]
-
Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. [Link]
-
PubChem. 2-Aminopropanol. [Link]
-
Georgia Tech NMR Center. Recommended Software for NMR Data Process. [Link]
-
Harvard University. (2012). Lecture 3: Coupling Constants. [Link]
-
Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]
-
SpectraBase. (1S,2R)-2-Amino-1,2-diphenylethanol - Optional[1H NMR] - Spectrum. [Link]
-
U.S. Pharmacopeia. Qualification of an NMR instrument can be divided into three elements. [Link]
-
ResearchGate. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Nanyang Technological University. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
University of Pennsylvania. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
PROSPRE. PROSPRE - 1 H NMR Predictor. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. 2-Amino-2-phenylethanol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 3. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drugfuture.com [drugfuture.com]
- 6. (R)-(-)-2-Amino-1-propanol(35320-23-1) 1H NMR spectrum [chemicalbook.com]
- 7. database.ich.org [database.ich.org]
Comparative Guide: Enzymatic Stability Profiling of Peptides Modified with Cyclopropyl Amino Acids
Executive Summary
In peptide drug discovery, metabolic instability remains the primary bottleneck preventing the translation of bioactive hits into therapeutic leads. While strategies such as N-methylation and D-amino acid substitution are commonplace, Cyclopropyl Amino Acids (CPAAs) —specifically
This guide provides a technical roadmap for assessing the enzymatic stability of CPAA-modified peptides. It contrasts their performance against standard modifications and details a self-validating LC-MS/MS workflow to quantify degradation kinetics.
Mechanistic Basis: The "Conformational Lock"
To understand why CPAAs outperform many alternatives, one must look beyond simple steric hindrance. The stability of CPAA-containing peptides arises from Cyclopropylic Strain .
The Physics of Resistance
Proteases (e.g., Trypsin, Chymotrypsin) require the peptide backbone to adopt a specific transition state geometry to hydrolyze the amide bond.
-
Native Peptides: Flexible backbones easily rotate into this transition state.
-
CPAA Peptides: The cyclopropyl ring, fused at the
carbon, constrains the bond angles to . This rigidifies the backbone, locking the torsion angles (typically ) into a "kinked" or helical conformation. The enzyme cannot physically twist the substrate into the scissile orientation.
Visualization of the Mechanism
Figure 1: Mechanistic comparison of protease susceptibility. The CPAA modification introduces a torsional lock that prevents the backbone from adopting the transition state required for enzymatic cleavage.
Comparative Performance Analysis
When selecting a stabilization strategy, it is crucial to weigh stability against conformational impact. The table below compares CPAAs (
Table 1: Comparative Stability and Structural Impact
| Feature | Native (L-AA) | D-Amino Acids | Cyclopropyl ( | |
| Proteolytic Stability | Low ( | High | Very High | Very High |
| Mechanism | N/A | Steric Hindrance | Chirality Mismatch | Torsional Strain + Steric |
| Conformational Bias | Random Coil / Flexible | Strong Helix Inducer | Destabilizes Native Fold | |
| Membrane Permeability | Low | Moderate | Low | Moderate to High |
| Primary Risk | Rapid Clearance | Helix over-stabilization | Loss of receptor binding | Synthetically Complex |
Field Insight: Use
when you need to stabilize a turn region of a peptide (e.g., in a hairpin loop) where Aib might force an unwanted helix, or where D-amino acids would invert the side-chain vector and kill potency.
Experimental Protocol: Enzymatic Stability Assay
This protocol uses a Self-Validating LC-MS/MS Workflow . It is designed to be robust against matrix effects by utilizing a "Time 0" normalization and an internal standard.
Materials & Reagents
-
Test Peptide: CPAA-modified peptide (purity >95%).
-
Matrix: Pooled Human Serum (Sigma-Aldrich) or Purified Enzymes (Trypsin/Chymotrypsin).
-
Internal Standard (IS): Warfarin or Tolbutamide (for serum); Isotopically labeled analog (preferred).
-
Quenching Solution: 95% Acetonitrile (ACN) + 5% Formic Acid (FA).
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve Test Peptide to 10 mM in DMSO.[1]
-
Prepare Internal Standard (IS) solution at 1
M in the Quenching Solution.
Step 2: Incubation Initiation
-
Pre-warm Human Serum (90
L aliquots) to 37°C in a water bath. -
Spike 10
L of diluted Test Peptide (100 M) into the serum to reach a final concentration of 10 M . -
Control: Perform the same spike into PBS (Phosphate Buffered Saline) to assess non-enzymatic degradation.
Step 3: Time-Course Sampling
-
At defined time points (
= 0, 15, 30, 60, 120, 240, 1440 min), remove 50 L of the reaction mixture. -
Immediate Quench: Transfer the 50
L sample into 200 L of Quenching Solution (containing IS) . -
Vortex vigorously for 30 seconds to precipitate serum proteins.
Step 4: Processing
-
Centrifuge samples at 10,000
g for 10 minutes at 4°C. -
Transfer the clear supernatant to LC-MS vials.
Step 5: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: Gradient elution (Water/ACN with 0.1% Formic Acid).[1][2]
-
Detection: Monitor the parent ion
or specific transitions (MRM mode).
Assay Workflow Diagram
Figure 2: Step-by-step experimental workflow for determining enzymatic stability half-life (
Data Interpretation & Calculation
To ensure scientific integrity, data must be normalized to the Internal Standard (IS) to account for injection variability and matrix effects.
Calculation Logic
-
Peak Area Ratio (PAR):
-
Percent Remaining:
-
First-Order Kinetics: Plot
vs. Time ( ). The slope of the line is .
Half-Life Equation
Acceptance Criteria (Self-Validation)
-
Linearity: The
of the decay curve should be for valid kinetic calculation. -
Recovery: The
sample peak area should be within 20% of a neat standard injection (peptide in water/ACN) to rule out immediate precipitation or non-specific binding. -
Stability Threshold:
- : Unstable (Hit).
- : Moderate Stability (Lead).
- : Highly Stable (Candidate).
References
-
Vertex AI Search. (2023). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. NIH National Library of Medicine. [Link]
-
MDPI. (2023). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. [Link]
-
ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
ResearchGate. (2025). Conformational profile of 1-aminocyclopropanecarboxylic acid. [Link]
Sources
A Comparative In Vitro Profiling Guide for Novel 2-Amino-2-cyclopropylethan-1-ol Derivatives
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from the 2-Amino-2-cyclopropylethan-1-ol scaffold, herein referred to as the CPE-series. The unique structural feature of this class is the cyclopropyl group, a small, rigid ring that can significantly influence a molecule's pharmacological properties. The cyclopropyl moiety often enhances metabolic stability and can lock the molecule into a bioactive conformation, leading to improved potency and receptor binding affinity[1][2].
Given that structurally related amino alcohols have shown potential in modulating neurotransmitter systems[3], this guide will focus on a testing cascade designed to identify promising candidates for neurological disorders. We will objectively compare the performance of hypothetical CPE-series compounds (CPE-1, CPE-2) against a known, alternative benchmark compound (Benchmark-A) using a suite of validated in vitro assays. The causality behind each experimental choice is explained to provide a self-validating system for lead candidate selection.
The In Vitro Testing Cascade: A Phased Approach to Candidate Selection
Drug discovery is a multi-parametric optimization process. A potent compound is of little value if it possesses unacceptable safety liabilities. Therefore, we employ a phased testing cascade to build a comprehensive profile of each candidate, allowing for early, data-driven decisions.
Caption: Phased in vitro testing cascade for CPE-series compounds.
Phase 1: Primary Screening
This initial phase aims to quickly identify compounds that are active at our target of interest while eliminating those with overt, non-specific toxicity.
General Cytotoxicity Profiling: The MTT Assay
Scientific Rationale: Before assessing specific activity, it is crucial to determine the concentration range at which a compound is generally toxic to cells. In vitro cytotoxicity testing is a fundamental first step in characterizing the toxic potential of new chemical entities[4][5]. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[4]. A high IC₅₀ (half-maximal inhibitory concentration) value is desirable, indicating low general cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human neuroblastoma cells (e.g., SH-SY5Y) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of CPE-1, CPE-2, and Benchmark-A in cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ value using a non-linear regression model.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Data Table 1: General Cytotoxicity
| Compound | IC₅₀ (µM) | Therapeutic Index (TI)¹ |
|---|---|---|
| CPE-1 | > 100 | > 1000 |
| CPE-2 | 15.5 | 155 |
| Benchmark-A | 45.2 | 90.4 |
| ¹ Therapeutic Index is calculated as IC₅₀ (Cytotoxicity) / Kᵢ (Binding Affinity). A higher TI is more favorable. |
Target Engagement: Receptor Binding Assay
Scientific Rationale: To assess the direct interaction of the CPE-series with a specific neurological target, we will use a competitive radioligand binding assay. This assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radioligand. This provides a direct measure of target engagement and potency (Kᵢ). For this guide, we hypothesize the target is the Dopamine D2 receptor, a key target in neuropsychiatric drug discovery.
Experimental Protocol: D2 Receptor Binding Assay
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes (10 µ g/well ), a fixed concentration of a D2-specific radioligand (e.g., [³H]-Spiperone at its Kₑ concentration), and serial dilutions of the test compounds.
-
Define Controls:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a non-labeled competitor (e.g., 10 µM Haloperidol).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Data Acquisition: Place the filter mat in a scintillation bag with scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Determine the IC₅₀ for each compound and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Comparative Data Table 2: D2 Receptor Binding Affinity
| Compound | Kᵢ (nM) |
|---|---|
| CPE-1 | 0.1 |
| CPE-2 | 1.0 |
| Benchmark-A | 5.0 |
Phase 2: Safety & ADME Profiling
Compounds that demonstrate high on-target potency and low cytotoxicity advance to this phase, where we investigate critical drug-like properties and safety liabilities.
Metabolic Stability Assay
Scientific Rationale: A drug's metabolic stability determines its half-life and oral bioavailability[6]. Compounds that are rapidly metabolized by liver enzymes (like Cytochrome P450s) will be cleared quickly from the body, often requiring higher or more frequent dosing. In vitro metabolic stability assays using liver microsomes are a standard method to predict in vivo hepatic clearance[7][8]. We measure the rate at which the parent compound disappears over time.
Experimental Protocol: Human Liver Microsomal Stability
-
Reagent Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in phosphate buffer.
-
Incubation Setup: In a 96-well plate, pre-warm HLM and buffer to 37°C. Add the test compound (final concentration, e.g., 1 µM).
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" (e.g., ice-cold acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
Caption: Workflow for the liver microsomal metabolic stability assay.
Comparative Data Table 3: Metabolic Stability
| Compound | In Vitro t₁/₂ (min) | Intrinsic Clearance (µL/min/mg) | Predicted In Vivo Clearance |
|---|---|---|---|
| CPE-1 | 55 | 22.5 | Low |
| CPE-2 | 12 | 103.2 | High |
| Benchmark-A | 25 | 49.8 | Moderate |
Cardiotoxicity Screening: hERG Assay
Scientific Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes[9][10]. Regulatory agencies mandate hERG testing for nearly all new drug candidates. Automated patch-clamp electrophysiology is the gold-standard method for assessing a compound's hERG inhibition potential[9].
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use HEK293 cells stably expressing the hERG channel.
-
Instrument Setup: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).
-
Cell Preparation: Cells are harvested and prepared according to the instrument's specifications.
-
Electrophysiology: The instrument achieves a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit the hERG current[11].
-
Compound Application: After establishing a stable baseline current, the cells are sequentially exposed to increasing concentrations of the test compound. A vehicle control and a positive control (a known hERG inhibitor like E-4031) are included.
-
Data Acquisition: The hERG tail current is measured at each concentration.
-
Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is determined by fitting the data to a concentration-response curve.
Comparative Data Table 4: hERG Channel Inhibition
| Compound | hERG IC₅₀ (µM) |
|---|---|
| CPE-1 | > 30 |
| CPE-2 | 2.5 |
| Benchmark-A | 9.8 |
Mutagenicity Screening: Ames Test
Scientific Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds[12][13]. A positive result indicates that the compound can cause mutations in DNA and may therefore be a carcinogen[14]. The test uses several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Experimental Protocol: Ames Test (Microplate Format)
-
Strains: Use at least two strains of Salmonella typhimurium, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).
-
Metabolic Activation: Conduct the test both with and without the addition of a rat liver extract (S9 fraction) to account for metabolites that may be mutagenic.
-
Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of the test compounds in a minimal medium.
-
Incubation: Incubate the plates for 48-72 hours at 37°C. During this time, only bacteria that have undergone a reverse mutation will be able to grow.
-
Scoring: In wells where bacterial growth occurs, the pH of the medium changes, causing a color change in a pH indicator dye. The number of positive (color-changed) wells is counted for each concentration.
-
Analysis: A compound is considered mutagenic if it shows a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) rate.
Comparative Data Table 5: Ames Test for Mutagenicity
| Compound | TA98 Result (-S9/+S9) | TA100 Result (-S9/+S9) | Overall Mutagenicity |
|---|---|---|---|
| CPE-1 | Negative / Negative | Negative / Negative | Non-mutagenic |
| CPE-2 | Negative / Negative | Negative / Negative | Non-mutagenic |
| Benchmark-A | Negative / Negative | Negative / Negative | Non-mutagenic |
Synthesizing the Data: A Holistic View for Lead Selection
The goal of this guide is not to evaluate each assay in isolation but to build a comprehensive, multi-parameter profile to compare candidates. By integrating the data, we can make an informed decision.
Summary of In Vitro Profiles
| Parameter | CPE-1 | CPE-2 | Benchmark-A | Desired Profile |
|---|---|---|---|---|
| D2 Affinity Kᵢ (nM) | 0.1 | 1.0 | 5.0 | Low |
| Cytotoxicity IC₅₀ (µM) | > 100 | 15.5 | 45.2 | High |
| Therapeutic Index | > 1000 | 155 | 90.4 | High |
| Metabolic Stability t₁/₂ (min) | 55 | 12 | 25 | High |
| hERG Inhibition IC₅₀ (µM) | > 30 | 2.5 | 9.8 | High |
| Mutagenicity | Negative | Negative | Negative | Negative |
Based on this comprehensive in vitro assessment, CPE-1 emerges as the superior lead candidate. It demonstrates outstanding target potency (10-fold better than CPE-2 and 50-fold better than Benchmark-A) combined with an excellent safety and ADME profile. Specifically:
-
Efficacy: Highest affinity for the target receptor.
-
Safety: No cytotoxicity observed at the highest tested concentrations, resulting in a significantly larger therapeutic index. It is non-mutagenic and, crucially, shows no hERG inhibition (IC₅₀ > 30 µM), indicating a very low risk for cardiotoxicity.
-
Drug-like Properties: Exhibits high metabolic stability, predicting a favorable in vivo half-life and low clearance.
In contrast, CPE-2 shows potent target affinity but is hampered by moderate cytotoxicity and, most critically, significant hERG inhibition (IC₅₀ of 2.5 µM), posing a high risk of cardiotoxicity. Its poor metabolic stability would also likely lead to rapid clearance in vivo. Benchmark-A serves as a useful comparator but is outperformed by CPE-1 across all key parameters.
Therefore, the data strongly supports prioritizing CPE-1 for further preclinical development.
Caption: Decision-making flowchart for lead candidate advancement.
References
-
Synthetic and biological studies on a cyclopolypeptide of plant origin. PMC. [Link]
-
Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. PubMed. [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
-
In vitro techniques for the assessment of neurotoxicity. PMC. [Link]
-
hERG Safety. Cyprotex. [Link]
-
AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi. [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm (RSC Publishing). [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]
-
Novel Psychoactive Substances: Testing Challenges and Strategies. Today's Clinical Lab. [Link]
-
In vitro neurology assays. InnoSer. [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
-
The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]
-
Testing For Novel Psychoactive Substances. Agilent. [Link]
-
hERG Serum Shift Assay. Charles River Laboratories. [Link]
-
A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. NIH. [Link]
-
Metabolic Stability. Frontage Laboratories. [Link]
-
Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. NIH. [Link]
-
Enzyme Inhibition Studies. BioIVT. [Link]
-
NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. ResearchGate. [Link]
-
In vitro approaches for neurotoxicity testing. Society of Toxicology. [Link]
-
Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]
-
Metabolic Stability Screen for Drug Discovery Using Cassette Analysis and Column Switching. ResearchGate. [Link]
-
2-Amino-2-cyclopropylethan-1-ol HCl. Chemsrc. [Link]
-
Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. ResearchGate. [Link]
-
Ames test ( Technique to determine mutagenic potential). YouTube. [Link]
-
Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. [Link]
-
hERG Screening. Creative Biolabs. [Link]
-
The Ames Test. University of Wisconsin-Madison. [Link]
-
Ames test. Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy 2-[(1-Cyclopropylethyl)amino]-2-phenylethan-1-ol [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. researchgate.net [researchgate.net]
- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 10. criver.com [criver.com]
- 11. fda.gov [fda.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. Ames test - Wikipedia [en.wikipedia.org]
Comparative Guide: Cost-Effectiveness of Synthetic Routes in API Manufacturing
Case Study: Transition Metal Catalysis vs. Biocatalytic Transamination (Sitagliptin)
Executive Summary
In modern pharmaceutical development, "cost-effectiveness" has evolved beyond simple raw material costs to encompass Process Mass Intensity (PMI), waste disposal (E-factor), and capital expenditure on safety equipment. This guide objectively compares two dominant synthetic strategies for chiral amine production—Asymmetric Chemocatalysis and Biocatalysis —using the industrial synthesis of Sitagliptin (Januvia®) as a definitive case study.
Key Finding: While chemocatalysis offers speed in early discovery, the biocatalytic route demonstrated a 53% increase in daily productivity , a 19% reduction in total waste , and the complete elimination of heavy metal remediation costs in the manufacturing phase.
Strategic Framework: Defining Cost-Effectiveness
Before analyzing specific routes, researchers must quantify "cost" using the following industrial metrics:
| Metric | Definition | Impact on Cost |
| Process Mass Intensity (PMI) | Total mass of materials (kg) / Mass of product (kg). | High PMI drives up solvent procurement and disposal costs. |
| Atom Economy (AE) | (MW of Product / MW of Reagents) × 100. | Low AE indicates intrinsic waste generation. |
| Throughput (STY) | Space-Time Yield (kg product / L reactor volume / day). | Higher STY reduces overhead and plant occupancy time. |
| Impurity Profile | Cost of downstream processing (crystallization, chromatography). | Heavy metals (Rh, Pd) require expensive scavenging steps. |
Route Analysis: Sitagliptin Case Study
Sitagliptin is a DPP-4 inhibitor containing a chiral
Route A: Asymmetric Chemocatalysis (The "Process" Route)
The second-generation commercial route relied on the asymmetric hydrogenation of an unprotected enamine.
-
Mechanism: Rhodium-catalyzed hydrogenation using a chiral Josiphos ligand.[2]
-
Key Reagents:
, , Ammonium acetate, Hydrogen gas. -
Conditions: High pressure (250 psi), Methanol, 50°C.
Technical Challenges:
-
High Pressure: Requires specialized autoclaves (CapEx).
-
Stereoselectivity: Yielded 97% e.e., necessitating a subsequent crystallization step to reach >99% e.e., causing yield loss.
-
Heavy Metals: Residual Rhodium must be removed to <5 ppm, requiring carbon treatments.
Route B: Biocatalytic Transamination (The "Green" Route)
The third-generation route utilized a directed evolution approach to engineer a transaminase enzyme.
-
Mechanism: Direct conversion of pro-sitagliptin ketone to the chiral amine using an engineered transaminase (ATA-117) and an amine donor (isopropylamine).
-
Key Reagents: Engineered Transaminase (ATA-117), PLP cofactor, Isopropylamine.
-
Conditions: Ambient pressure, 45°C, 50% DMSO/Water.
Technical Advantages:
-
Stereocontrol: The enzyme binding pocket was evolved to reject the S-enantiomer, yielding >99.95% e.e. directly.
-
Step Reduction: Eliminates enamine formation and metal scavenging.
-
Safety: Runs at ambient pressure, eliminating explosion hazards associated with high-pressure
.
Visualizing the Pathways
The following diagram contrasts the workflow complexity of both routes.
Figure 1: Workflow comparison showing the reduction of unit operations in the biocatalytic route (Green) compared to the chemocatalytic route (Red).
Comparative Experimental Data
The following data is derived from the industrial scale-up results published by Merck & Co. and Codexis (Savile et al., 2010).
| Metric | Route A (Rh-Catalysis) | Route B (Biocatalysis) | Performance Delta |
| Overall Yield | ~82% (3 steps) | 92% (1 step) | +13% Yield |
| Enantiomeric Excess (e.e.) | 97% (requires upgrade) | >99.95% | Eliminated Crystallization |
| Productivity ( kg/L/day ) | Baseline | +53% | Higher Throughput |
| Total Waste Reduction | Baseline | -19% | Lower Disposal Costs |
| Manufacturing Equipment | High-Pressure Autoclaves | Standard Stirred Tanks | Lower CapEx |
| Heavy Metal Content | Requires remediation | None | Simplified QC |
Detailed Experimental Protocols
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Based on standard procedures for
-
Enamine Formation: Charge the reaction vessel with pro-sitagliptin ketone (1.0 eq) and ammonium acetate (5.0 eq) in methanol. Reflux for 4 hours to form the unprotected enamine.
-
Catalyst Preparation: In a glovebox, prepare the catalyst solution by mixing
(0.5 mol%) and ligand (1.1 mol% relative to Rh) in degassed methanol. Stir for 30 mins. -
Hydrogenation: Transfer the enamine solution to a high-pressure autoclave. Add the catalyst solution.
-
Reaction: Pressurize with
to 250 psi (17 bar). Heat to 50°C and stir for 12–18 hours. -
Workup: Vent
. Concentrate the solvent. -
Purification: Dissolve residue. Treat with activated carbon (Ecosorb) for 4 hours to remove Rh. Filter. Perform recrystallization to upgrade e.e. from 97% to >99%.
Protocol B: Biocatalytic Transamination
Based on the optimized conditions for the evolved ATA-117 variant.
-
Buffer Preparation: Prepare a solution of 50% DMSO and 50% aqueous buffer (0.1 M triethanolamine, pH 8.5).
-
Substrate Loading: Dissolve pro-sitagliptin ketone (200 g/L) in the DMSO/buffer mixture.
-
Reagent Addition: Add isopropylamine (1 M) as the amine donor and Pyridoxal-5'-phosphate (PLP, 1 mM) as the cofactor.
-
Enzyme Addition: Add the engineered transaminase ATA-117 (6 g/L).
-
Reaction: Stir at 40–45°C under ambient pressure. The isopropylamine acts as the amine donor, converting to acetone (volatile byproduct), which drives the equilibrium forward.
-
Workup: After 24 hours (check for >99% conversion via HPLC), extract the free base amine into an organic solvent (e.g., isopropyl acetate).
-
Isolation: Treat with phosphoric acid to precipitate Sitagliptin Phosphate directly.
Decision Logic: When to Switch?
Not every synthesis warrants a biocatalytic route. Use this logic flow to determine the most cost-effective approach for your target.
Figure 2: Decision matrix for selecting between chemical and enzymatic routes based on scale and complexity.
References
-
Savile, C. K., et al. (2010).[1][2][3][4] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[3][4] [4]
-
US EPA. (2010).[5] "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award." Merck & Co. and Codexis, Inc.[6][7][8]
-
Hansen, K. B., et al. (2009).[1] "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 9(5), 634-639.
-
Desai, A. A. (2011).[1] "Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis." Angewandte Chemie International Edition, 50(9), 1974-1976.
Sources
- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. fiercepharma.com [fiercepharma.com]
- 7. epa.gov [epa.gov]
- 8. pubsapp.acs.org [pubsapp.acs.org]
Comparative Bioactivity Guide: Oleanolic Acid vs. Synthetic Derivatives
Executive Summary: The Potency Gap
Oleanolic Acid (OA) is a naturally occurring pentacyclic triterpenoid with established hepatoprotective and anti-inflammatory properties. However, its clinical translation has been stifled by poor aqueous solubility (Class IV BCS) and moderate potency (micromolar IC50s).
To overcome these barriers, synthetic chemistry has focused on two critical modification sites: C-3 (bioavailability modulation) and C-28 (target affinity/solubility). The most successful class, the CDDO family (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid), transforms the parent molecule into a potent Michael acceptor, enhancing Nrf2 activation potency by >10,000-fold .
This guide objectively compares native OA against its premier derivatives—CDDO-Me (Bardoxolone Methyl) and CDDO-Im —providing experimental protocols to validate their bioactivity.
Comparative Analysis: Performance Metrics
The following data aggregates mean IC50 values across multiple validated cell lines. Note the logarithmic shift in potency from OA to CDDO-Me.
Table 1: Bioactivity & Potency Comparison[1]
| Feature | Oleanolic Acid (Native) | CDDO-Me (Bardoxolone Methyl) | CDDO-Im (Imidazole) | Scientific Rationale |
| NO Inhibition (Macrophage) | ~10 - 20 µM | ~0.4 - 1.0 nM | ~0.1 - 0.5 nM | Introduction of electron-withdrawing nitrile (C-2) and enone systems increases reactivity with Cys-151 on KEAP1. |
| Tumor Cytotoxicity (MCF-7) | ~40 - 60 µM | 0.1 - 0.4 µM | 0.05 - 0.2 µM | C-28 modifications enhance lipophilicity and cellular uptake; Michael acceptors trigger rapid apoptosis. |
| Nrf2 Activation Potency | Low (1x Baseline) | Extremely High (>100x) | Extremely High (>100x) | Reversible alkylation of KEAP1 sensor cysteines prevents Nrf2 ubiquitination. |
| Solubility / Bioavailability | Poor (<1 µg/mL) | Improved (Methyl ester) | Moderate | Methyl esterification at C-28 disrupts crystal lattice energy, improving oral bioavailability. |
| Clinical Status | Nutraceutical / TCM | Phase 3 (Alport Syndrome) | Preclinical | CDDO-Me is the clinical lead; CDDO-Im is a potent tool compound but harder to formulate. |
Structural Mechanics & Signaling Pathways
To understand the differential bioactivity, one must visualize the Structure-Activity Relationship (SAR) and the downstream signaling cascade.
Structure-Activity Relationship (SAR) Map
The transformation from OA to CDDO involves creating a "double Michael acceptor" system. This allows the molecule to form reversible covalent bonds with sulfhydryl groups on regulatory proteins.
Figure 1: Structural evolution from Oleanolic Acid to CDDO derivatives. The introduction of enone systems in Ring A and C creates the electrophilic potential necessary for high-potency Nrf2 activation.
Mechanism of Action: The Nrf2/KEAP1 Switch
The primary differentiator for CDDO derivatives is their ability to engage the Nrf2 pathway at nanomolar concentrations.
Figure 2: The Pharmacodynamic Mechanism. CDDO-Me inhibits KEAP1-mediated degradation of Nrf2, triggering a massive cytoprotective transcriptional response.
Experimental Protocols (Validation Systems)
As an application scientist, you must validate these claims in your own facility. Below are the "Gold Standard" protocols for comparing OA and CDDO-Me.
Protocol A: Nrf2 Nuclear Translocation Assay (Western Blot)
Objective: Quantify the potency difference in driving Nrf2 to the nucleus.
-
Cell Seeding: Seed RAW264.7 macrophages or HepG2 cells at
cells/dish (100mm). Culture for 24h. -
Treatment:
-
Vehicle Control: 0.1% DMSO.
-
Oleanolic Acid: 10 µM, 30 µM.
-
CDDO-Me: 10 nM, 30 nM (Note the 1000x concentration difference).
-
Incubate for 2 - 4 hours.
-
-
Fractionation (Critical Step):
-
Harvest cells in cold PBS.
-
Lyse using a Nuclear Extraction Kit (e.g., hypotonic buffer for cytoplasm, high-salt buffer for nucleus).
-
Validation: Ensure no cross-contamination by blotting for GAPDH (Cytoplasmic marker) and Lamin B1 (Nuclear marker).
-
-
Western Blotting:
-
Load 20 µg nuclear protein per lane.
-
Primary Ab: Anti-Nrf2 (1:1000).
-
Secondary Ab: HRP-conjugated (1:5000).
-
-
Data Interpretation: CDDO-Me at 30 nM should show a nuclear Nrf2 band intensity equal to or greater than OA at 30 µM.
Protocol B: Comparative Cytotoxicity (MTT/CCK-8)
Objective: Determine IC50 shifts in tumor models.
-
Seeding: 96-well plate, 5,000 cells/well (e.g., MCF-7 or A549).
-
Dosing Strategy:
-
OA Series: Serial dilution from 100 µM
1.56 µM. -
CDDO-Me Series: Serial dilution from 2 µM
0.03 µM.
-
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570nm.
-
Calculation: Use non-linear regression (Sigmoidal dose-response) to calculate IC50.
-
Expectation: OA IC50
50 µM; CDDO-Me IC50 0.2 µM.
-
Experimental Workflow Diagram
Figure 3: Step-by-step experimental workflow for validating comparative bioactivity.
References
-
Sporn, M. B., et al. "Synthetic triterpenoids: highly potent inhibitors of nitric oxide production in mouse macrophages." Journal of Medicinal Chemistry, 1999.
-
Liby, K. T., & Sporn, M. B. "Synthetic triterpenoids: new emphasis on the practical application of a powerful Nrf2 activator." Pharmacological Reviews, 2012.
-
Honda, T., et al. "Design, synthesis, and biological evaluation of biotin conjugates of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid for the isolation of the protein targets." Journal of Medicinal Chemistry, 2004.
-
Yates, M. S., et al. "Pharmacodynamic characterization of chemopreventive triterpenoids as exceptionally potent inducers of Nrf2-regulated genes." Molecular Cancer Therapeutics, 2007.
-
Reisman, S. A., et al. "Bardoxolone methyl decreases megalin and activates Nrf2 in the kidney." Journal of the American Society of Nephrology, 2012.
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Amino-2-cyclopropylethan-1-ol Hydrochloride
Part 1: Executive Summary & Immediate Directive
Do not dispose of 2-Amino-2-cyclopropylethan-1-ol hydrochloride down the drain.
Despite its water solubility, this compound contains a strained cyclopropyl ring and an amine functionality that pose environmental risks and potential reactivity hazards in municipal water systems. The only approved disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Immediate Action Required:
-
Segregate: Isolate from strong oxidizers and strong bases.
-
Label: Tag as "Hazardous Waste - Organic Solid (Amine Salt)."
-
Store: Keep in a tightly closed container; the hydrochloride salt is hygroscopic and will degrade into a sticky residue if exposed to ambient moisture.
Part 2: Technical Grounding & Hazard Analysis
To ensure safety, we must understand the why behind the protocol. This compound combines three distinct chemical functionalities that dictate its handling:
-
The Hydrochloride Salt (HCl):
-
Property: Acidic in aqueous solution.
-
Risk:[1] Hygroscopicity. If the container is left open, it absorbs atmospheric water, potentially compromising secondary containment or creating corrosive leachate.
-
Operational Insight:Keep it as the salt. Do not neutralize to the free base (2-Amino-2-cyclopropylethan-1-ol) prior to disposal. The free amine is volatile, has a pungent odor, and has a lower flash point. The HCl salt is the thermodynamically stable form for storage and transport.
-
-
The Cyclopropyl Ring:
-
Property: High ring strain (~27.5 kcal/mol).
-
Risk:[1] While stable under standard storage, the ring holds significant potential energy. In the presence of strong oxidizers or radical initiators, ring-opening reactions can be exothermic.
-
Disposal Implication: Incineration ensures complete combustion of the strained ring, preventing the release of reactive intermediates into the environment.
-
-
The Amino Alcohol Motif:
-
Property: Chelating ability.
-
Risk:[1] Can mobilize heavy metals if released into waterways.
-
Physicochemical Data for Disposal
| Property | Value / Characteristic | Relevance to Disposal |
| Physical State | White to off-white solid | Segregate as Solid Waste (Non-halogenated solvent stream preferred). |
| Solubility | High (Water, Methanol) | If in solution, must be treated as organic solvent waste, not aqueous waste. |
| pH (10% aq) | ~4.0 - 6.0 (Acidic) | Compatible with standard acidic/organic waste streams. |
| Flash Point | N/A (Solid Salt) | Low flammability risk unless dissolved in organic solvents. |
| Reactivity | Incompatible with Oxidizers | CRITICAL: Do not mix with Nitric Acid or Peroxides in waste drums. |
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance or Contaminated Solids)
Most common scenario for expired shelf-life reagents.
-
Primary Containment: Transfer the solid into a clear, high-density polyethylene (HDPE) or glass jar with a chemically resistant screw cap (Teflon/PTFE lined).
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Amino-2-cyclopropylethan-1-ol HCl, 95%+"
-
Hazard Checkboxes: Irritant, Toxic.
-
-
Secondary Containment: Place the jar into a larger clear plastic bag (Ziploc type) to contain any deliquescence (absorbing moisture until it dissolves) if the cap fails.
-
Binning: Place in the Solid Hazardous Waste drum.
B. Liquid Waste (Reaction Mixtures or Stock Solutions)
Scenario: Leftover reaction mixture in Methanol or Water.
-
Solvent Assessment:
-
If dissolved in Water : Do not pour down the sink. Collect in "Aqueous Waste" carboy only if the facility incinerates aqueous waste. Otherwise, absorb onto vermiculite and treat as solid waste.
-
If dissolved in Methanol/Ethanol : Collect in "Organic Solvents (Non-Halogenated)" carboy.
-
If dissolved in DCM/Chloroform : Collect in "Halogenated Solvent" carboy.
-
-
pH Check:
-
Verify pH is between 4–9. If highly acidic (<3) due to excess HCl, neutralize carefully with Sodium Bicarbonate before adding to a communal solvent drum to prevent drum corrosion or gas evolution.
-
-
Segregation: Ensure the waste stream does not contain strong oxidizers (e.g., Chromic acid, Permanganates), which could react with the cyclopropyl amine.
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating this specific chemical waste.
Caption: Decision matrix for segregating 2-Amino-2-cyclopropylethan-1-ol HCl waste streams to ensure compatibility with incineration protocols.
Part 5: Regulatory & Compliance Framework
RCRA Classification (USA)
This compound is not specifically listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining the hazard.
-
Determination: Due to the amine functionality and potential for irritation (H315/H319), it should be managed as Hazardous Waste .
-
Waste Code: If unlisted, use D001 (Ignitable) only if in flammable solvent, or label as "Non-RCRA Regulated Hazardous Waste" depending on state regulations (e.g., California regulates non-RCRA waste more strictly).
-
Best Practice: Treat as Characteristic Waste if mixed with solvents, or Lab Pack waste for pure solids.
Emergency Contingencies
-
Spill (Solid): Sweep up carefully to avoid dust generation. Do not use water initially (creates sticky acidic mess). Place in a waste container, then wipe area with a damp paper towel.
-
Spill (Liquid): Cover with an inert absorbent (vermiculite or sand). Do not use sawdust (potential reaction with oxidizers if present).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
